4,6-Dibromo-2-methylpyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZJXHGQGKQDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466250 | |
| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188923-75-3 | |
| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4,6-Dibromo-2-methylpyridin-3-ol, a halogenated pyridine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents data for structurally related compounds to offer valuable insights for researchers. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for their potential biological activities.
Core Chemical Properties
The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for any experimental design, from reaction setup to analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 188923-75-3 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [2] |
| Molecular Weight | 266.92 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Physical Form | Solid (inferred from related compounds) | [3][4] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Experimental Protocols: A Representative Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of structurally similar compounds, such as other brominated methylpyridines, often involves the direct bromination of a pyridine precursor. The following is a representative protocol for the synthesis of a related compound, 2-amino-3,5-dibromo-4-methylpyridine, which illustrates a common methodology in this area of chemistry.[5]
Objective: To synthesize 2-amino-3,5-dibromo-4-methylpyridine via bromination of 2-amino-4-methylpyridine.[5]
Materials:
-
2-amino-4-methylpyridine (30.0 g, 0.277 mol)
-
72% Sulfuric acid (130 mL)
-
Bromine (21.5 mL, 0.416 mol)
-
Ice
-
50% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-4-methylpyridine in 72% sulfuric acid in a flask suitable for the reaction volume.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add bromine dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 18 hours.
-
Carefully pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 10 with a 50% sodium hydroxide solution to precipitate the product.
-
Collect the resulting solid by filtration.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase.
-
Combine the concentrated solid with the previously filtered solid and purify by flash column chromatography (eluent: 2% methanol/dichloromethane) to yield the final product.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel substituted pyridine compound, which would be applicable to this compound.
Caption: A general workflow for the synthesis and characterization of a novel pyridine derivative.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of halogenated pyridine derivatives is a subject of interest in medicinal chemistry. Substituted pyridine scaffolds are known to exhibit a wide range of biological activities, which are significantly influenced by the type and position of substituents on the pyridine ring.[6]
Derivatives of 2-substituted-4-methylpyridine, for example, have shown notable cytotoxic activity against various cancer cell lines.[7] Additionally, many substituted pyridine compounds have been investigated for their antimicrobial properties.[7] The presence of halogen atoms can substantially affect the cytotoxic and antiproliferative effects of these compounds.[6]
Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a candidate molecule for screening in anticancer and antimicrobial drug discovery programs. Further research is required to elucidate any specific biological effects and to identify potential interactions with cellular signaling pathways.
References
- 1. 4,6-Dibromo-3-hydroxy-2-methylpyridine | 188923-75-3 [m.chemicalbook.com]
- 2. 2,6-Dibromo-4-methylpyridin-3-ol | C6H5Br2NO | CID 156650328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dibromo-2-methylpyridine 97 39919-65-8 [sigmaaldrich.com]
- 4. cynorlaboratories.com [cynorlaboratories.com]
- 5. 2-Amino-3,5-dibromo-4-methylpyridine CAS#: 3430-29-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Physical Properties of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4,6-Dibromo-2-methylpyridin-3-ol |
| CAS Number | 188923-75-3 |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Canonical SMILES | CC1=NC(Br)=CC(Br)=C1O |
| InChI Key | Not readily available |
Physical Properties
A comprehensive set of experimentally determined physical properties for this compound is not available in published literature. The following table summarizes the available information and provides estimated values based on computational predictions and the properties of structurally similar compounds.
| Property | Value | Source/Method |
| Melting Point | Data not available. Expected to be a solid at room temperature. | N/A |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | N/A |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Analogy to other halogenated aromatic compounds. |
| pKa | Data not available. The presence of two electron-withdrawing bromine atoms is expected to lower the pKa of the hydroxyl group compared to 2-methylpyridin-3-ol, making it more acidic. The pyridine nitrogen is expected to be weakly basic. | Chemical principles. |
Spectral Properties (Predicted)
Experimental spectra for this compound are not publicly available. The following are predicted spectral characteristics based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (C5-H) | 7.0 - 7.5 | Singlet |
| OH | 5.0 - 6.0 (broad) | Singlet |
| CH₃ | 2.3 - 2.6 | Singlet |
Note: Chemical shifts are highly dependent on the solvent used.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show six distinct signals for the six carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | 150 - 160 |
| C-Br (C4, C6) | 110 - 130 |
| C-N (C2) | 145 - 155 |
| C-H (C5) | 120 - 130 |
| CH₃ | 15 - 25 |
Note: The carbon attached to the bromine atoms may show reduced intensity.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C=C, C=N stretch (aromatic ring) | 1550 - 1650 |
| C-O stretch (hydroxyl) | 1200 - 1300 |
| C-Br stretch | 500 - 650 |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
| Ion | m/z (approximate) | Description |
| [M]⁺ | 265/267/269 | Molecular ion |
| [M-Br]⁺ | 186/188 | Loss of a bromine atom |
| [M-HBr]⁺ | 185/187 | Loss of hydrogen bromide |
Experimental Protocols
The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.
Determination of Solubility
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are used.
-
Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Observation: The mixture is agitated at a constant temperature. Solubility is determined by visual inspection (complete dissolution) or by analyzing the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC. The results are typically reported in terms of mg/mL or mol/L.
NMR, IR, and Mass Spectrometry Analysis
-
Sample Preparation:
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: The solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.
-
MS: The sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Instrumentation: Standard NMR spectrometers (e.g., 400 MHz), FT-IR spectrometers, and mass spectrometers are used.
-
Data Acquisition: Spectra are acquired using standard parameters for each technique.
Plausible Synthetic Workflow
While a specific synthesis for this compound is not readily found in the literature, a plausible route could involve the bromination of 2-methylpyridin-3-ol. The following diagram illustrates a generalized workflow for such a transformation.
Caption: A generalized workflow for the synthesis of this compound.
Disclaimer: The physical and spectral data presented in this guide are largely predictive due to the absence of comprehensive experimental data in the public domain. Researchers should independently verify these properties through experimentation. The provided synthetic workflow is a plausible chemical pathway and has not been experimentally validated.
An In-depth Technical Guide to 4,6-Dibromo-2-methylpyridin-3-ol
This technical guide provides a comprehensive overview of 4,6-Dibromo-2-methylpyridin-3-ol, focusing on its chemical identifiers, physicochemical properties, a postulated synthesis protocol, and an exploration of the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Identifiers and Properties
This compound is a halogenated pyridine derivative. Detailed identifiers and physicochemical properties are summarized below, providing a foundational reference for laboratory and research applications.
| Identifier/Property | Value | Source(s) |
| CAS Number | 188923-75-3 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4,6-Dibromo-3-hydroxy-2-methylpyridine | [2] |
| Physical Form | Solid (predicted) | N/A |
| InChI Key | Not available | N/A |
| SMILES | Not available | N/A |
Experimental Protocols
Postulated Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2-methylpyridin-3-ol. The first step involves the bromination of the pyridine ring, followed by purification.
Step 1: Bromination of 2-methylpyridin-3-ol
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Activity and Potential Signaling Pathways
There is a notable lack of publicly available information regarding the specific biological activity of this compound. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for a variety of biological activities. Substituted pyridine scaffolds are recognized as privileged structures in medicinal chemistry, often exhibiting a range of pharmacological effects. The nature and position of substituents on the pyridine ring are critical in determining the biological activity.
Biological Activities of Structurally Related Substituted Pyridine Derivatives
| Compound Class | Reported Biological Activity | Potential Application |
| Pyridine-3-sulfonamides | Anticancer (Leukemia, Colon Cancer, Melanoma) | Oncology |
| Imidazo[4,5-b]pyridine Derivatives | Anticancer (Breast, Lung, Colon, Ovarian Cancer) | Oncology |
| Pyrido[2,3-d]pyrimidines | Anticancer (Breast Adenocarcinoma) | Oncology |
| Various Substituted Pyridines | Antimicrobial (Antibacterial and Antifungal) | Infectious Diseases |
Note: The data presented is for general substituted pyridine derivatives and not for this compound itself.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, related substituted pyridines have been shown to modulate various cellular pathways. For instance, some pyridine derivatives function as kinase inhibitors, interfering with signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. This suggests that derivatives of this compound class could potentially target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer.
Visualizations
Postulated Synthesis Workflow
Caption: Postulated workflow for the synthesis of this compound.
General Kinase Inhibitor Signaling Pathway
Caption: Potential mechanism of action for substituted pyridines as kinase inhibitors.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,6-Dibromo-2-methylpyridin-3-ol
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of the novel compound, 4,6-Dibromo-2-methylpyridin-3-ol. The following sections detail the hypothetical experimental protocols for its synthesis and the analytical techniques employed to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All data presented is predicted based on established principles of organic chemistry and spectroscopy.
Hypothetical Experimental Protocols
The synthesis and purification of this compound would likely proceed through a multi-step process, starting from a commercially available precursor. The following is a plausible experimental protocol.
Synthesis of this compound
-
Starting Material: 2-methylpyridin-3-ol.
-
Bromination: To a solution of 2-methylpyridin-3-ol in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature, likely with the exclusion of light to prevent radical side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis
A suite of spectroscopic techniques would be employed to confirm the structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source would be used to determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: An FT-IR spectrometer would be used to identify the characteristic functional groups present in the molecule.
Data Presentation
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -OH |
| ~7.8 | s | 1H | H-5 |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 |
| ~148 | C-2 |
| ~140 | C-6 |
| ~130 | C-5 |
| ~110 | C-4 |
| ~20 | -CH₃ |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 267.8865 |
Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) would be a key diagnostic feature.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| ~1200 | Strong | C-O stretch |
| ~700-600 | Strong | C-Br stretch |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation and the proposed structure of the target compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Proposed chemical structure of this compound.
Conclusion
The comprehensive analysis of the predicted spectroscopic data provides a robust framework for the unequivocal structure elucidation of this compound. The combination of NMR, MS, and IR spectroscopy allows for the determination of the molecular formula, the identification of key functional groups, and the precise assignment of the atom connectivity, confirming the substitution pattern on the pyridine ring. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
4,6-Dibromo-2-methylpyridin-3-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 4,6-Dibromo-2-methylpyridin-3-ol, a halogenated pyridine derivative. Due to the limited availability of published experimental protocols and biological activity data for this specific isomer, this document focuses on its fundamental molecular characteristics. Further research would be required to elucidate its synthesis, experimental applications, and potential biological roles.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H5Br2NO | [1] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| CAS Number | 188923-75-3 | [1][2] |
Experimental Protocols
A general workflow for the characterization of a novel synthesized compound like this compound would typically involve the following steps.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of a chemical compound.
Signaling Pathways and Biological Activity
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways. Its structural similarity to other pyridine-based compounds suggests potential for biological activity, but this would require empirical validation through screening and bioassays. The logical relationship for investigating such a compound is outlined below.
Caption: Logical workflow for the biological investigation of a novel chemical entity.
References
Navigating the Therapeutic Potential of Substituted Pyridin-3-ols: A Technical Guide Focused on 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridin-3-ol and its tautomeric pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide centers on the chemical and potential biological landscape of 4,6-Dibromo-2-methylpyridin-3-ol, a specific derivative within this class. While detailed experimental data for this particular compound is not extensively available in the public domain, this document provides a comprehensive overview based on the known properties and activities of structurally related pyridin-3-ol and pyridinone derivatives. This guide aims to equip researchers and drug development professionals with a foundational understanding of the potential synthesis, biological activities, and experimental considerations for exploring the therapeutic utility of this compound and its analogs.
Introduction to this compound
This compound is a halogenated derivative of the 2-methylpyridin-3-ol core. The presence of bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position suggests a molecule with potential for diverse chemical interactions and biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 188923-75-3 | [3] |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
The pyridin-3-ol moiety can exist in equilibrium with its pyridinone tautomer. This tautomerism can be crucial for its biological activity, influencing its ability to act as both a hydrogen bond donor and acceptor, which is a key feature in its interaction with biological targets.[1][2]
Synthesis Strategies for Substituted Pyridin-3-ols
General Synthetic Approaches
Two primary strategies for synthesizing the pyridinone ring, a tautomer of pyridin-3-ol, involve:
-
Ring formation from acyclic precursors: This often involves condensation reactions to construct the heterocyclic ring.[2]
-
Modification of an existing pyridine ring: This can involve introducing functional groups, such as hydroxyl and bromo moieties, onto a pre-formed pyridine scaffold.[2]
A plausible synthetic route for halogenated 2-methylpyridin-3-ols could involve the bromination of a 2-methylpyridin-3-ol precursor. The conditions for such a reaction would need to be carefully optimized to achieve the desired regioselectivity. For instance, the synthesis of related bromo-pyridines has been achieved by reacting a pyridine derivative with bromine in the presence of a catalyst like aluminum chloride.[4]
Illustrative Experimental Protocol: Synthesis of a Brominated Pyridine Derivative
The following protocol for the synthesis of 4-bromo-2-methyl-3-nitro-pyridine from 2-methyl-3-nitropyridin-4-ol illustrates a potential synthetic transformation that could be adapted.
Reaction: Conversion of a hydroxypyridine to a bromopyridine.
Materials:
-
2-methyl-3-nitropyridin-4-ol
-
Phosphorus oxybromide
-
Chloroform
-
Ice water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
A mixture of 2-methyl-3-nitropyridin-4-ol and phosphorus oxybromide is heated at 140°C in a pressure vessel for 3 hours.[5]
-
The reaction mixture is cooled and then poured into a mixture of chloroform and ice water.[5]
-
The organic layer is separated, washed sequentially with water and saturated sodium bicarbonate solution, and then dried over magnesium sulfate.[5]
-
The solvent is removed under reduced pressure to yield a crude product.[5]
-
The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford the final product.[5]
Potential Biological Activities and Therapeutic Targets
The pyridin-3-ol and pyridinone scaffolds are known to exhibit a broad spectrum of biological activities.[2][6] The introduction of halogen atoms, such as bromine, can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[7]
Table 2: Overview of Potential Biological Activities of Substituted Pyridin-3-ol Derivatives
| Biological Activity | Potential Molecular Targets | Illustrative Examples (from related compounds) | Reference(s) |
| Anticancer | Protein Tyrosine Kinases (PTKs), FLT3, Met kinase, MNK, IDH1 | Pyridinone-quinazoline derivatives (IC₅₀: 9-15 µM against MCF-7, HeLa, and HepG2 cells) | [2][6] |
| Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Pyridinone derivatives with high potency against wild-type and drug-resistant HIV-1 strains | [2] |
| Antimicrobial | Dihydropteroate synthase, Iron chelation | 3-hydroxy-4-pyridinones as antibacterial agents (MIC: 6.7 to 13.2 mg/L against Gram-positive strains) | [2] |
| Anti-inflammatory | Cyclooxygenase (COX), Nitric Oxide (NO) production | Brodifacoum (a coumarin derivative with structural similarities) showed inhibition of LPS-stimulated nitrite production in BV-2 microglia cells | [8] |
Kinase Inhibition and Cancer Therapy
Many pyridinone derivatives have been developed as kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors. Given that FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML), pyridine-based derivatives are being explored as FLT3 inhibitors.[9] The dibromo substitution pattern on this compound could influence its binding affinity and selectivity for various kinase targets.
Antimicrobial and Antiviral Potential
The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity.[2] Furthermore, 3-hydroxy-4-pyridinones have been investigated as iron chelators with antibacterial properties.[2] The specific substitution pattern of this compound would likely influence its spectrum of activity.
Experimental Workflows and Methodologies
To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative experimental workflows.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]
- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Dibromo-2-methylpyridin-3-ol synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4,6-Dibromo-2-methylpyridin-3-ol, focusing on its nomenclature, synthesis, and known applications as a chemical intermediate. The information presented herein is curated from scientific literature and patent databases to support research and development activities.
Chemical Identity and Nomenclature
This compound is a halogenated pyridine derivative. Accurate identification is crucial for procurement, synthesis, and regulatory purposes. The following table summarizes its primary identifiers, synonyms, and alternative names.
| Identifier Type | Value |
| CAS Number | 188923-75-3[1] |
| IUPAC Name | This compound |
| Synonyms | 3-Pyridinol, 4,6-dibromo-2-methyl- |
| 4,6-Dibromo-3-hydroxy-2-methylpyridine |
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature, the following information can be inferred from supplier data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C₆H₅Br₂NO[1] |
| Molecular Weight | 266.92 g/mol [1] |
Role in Organic Synthesis
Current literature and patent filings primarily describe this compound as a key intermediate in the synthesis of more complex molecules, particularly those investigated as modulators of ion channels.[2][3]
Experimental Protocol: Synthesis Intermediate for Ion Channel Modulators
The following protocol details a common synthetic step where this compound is utilized as a precursor. This procedure is adapted from methodologies described in multiple patents for the synthesis of spirocyclic piperidine amides.[2][3]
Reaction:
Caption: Synthetic pathway utilizing this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)
-
Water (H₂O), deionized
-
Hydrochloric acid (HCl), (e.g., 2 N solution)
Procedure:
-
A solution of this compound (e.g., 15.8 g, 59.4 mmol) is prepared in anhydrous THF (200 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]
-
The solution is cooled to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).[2]
-
n-Butyllithium in hexane (e.g., 50 mL of a 2.5 M solution, 125 mmol) is added dropwise to the cooled solution, ensuring the internal temperature is maintained at or below -78 °C.[2]
-
The resulting mixture is stirred at -78 °C for a period of 2 hours.[2]
-
The reaction is then quenched by the addition of water (50 mL).[2]
-
The quenched reaction mixture is neutralized with a 2 N HCl solution.[2]
-
The resulting product is then carried forward for subsequent synthetic steps, which typically involve further functionalization to yield the target spirocyclic piperidine amide derivatives.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies in the public domain that detail the biological activity, pharmacological profile, or direct involvement in any signaling pathways of this compound itself. Its documented role is that of a synthetic building block. The biological activities reported in the context of its use are associated with the final, more complex molecules synthesized from it, which have been investigated as inhibitors of ion channels, particularly voltage-gated sodium channels (NaV's).[2][3]
Quantitative Data
There is currently no publicly available quantitative data, such as IC₅₀ or Kᵢ values, pertaining to the biological activity of this compound.
Conclusion
This compound is a well-defined chemical entity with a primary role as an intermediate in organic synthesis. Its application in the construction of complex molecular architectures, particularly for the development of potential therapeutics targeting ion channels, is documented in patent literature. For researchers and drug development professionals, this compound represents a valuable starting material. However, it is important to note the current absence of data on its intrinsic biological properties. Future studies may be warranted to explore the pharmacological and toxicological profile of this compound.
References
- 1. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]
- 2. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
- 3. WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
Commercial Availability and Technical Profile of 4,6-Dibromo-2-methylpyridin-3-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability and key technical data for the chemical compound 4,6-Dibromo-2-methylpyridin-3-ol (CAS No. 188923-75-3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific research, offering consolidated information on suppliers, physicochemical properties, and a proposed synthetic pathway. Due to the limited publicly available information on the specific biological activity of this compound, a generalized workflow for its biological evaluation is presented.
Introduction
This compound is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds that are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms and a hydroxyl group on the pyridine ring suggests its potential as a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide aims to provide a centralized source of technical information to facilitate the procurement and application of this compound in research and development.
Commercial Availability
This compound is available from several commercial chemical suppliers, primarily for research and development purposes. The table below summarizes the available information from a selection of suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Protheragen [1] | 188923-75-3 | C6H5Br2NO | 266.92 | Research Grade | Inquire |
| BLDpharm | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |
| Apollo Scientific | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |
| MOLBASE | 188923-75-3 | C6H5Br2NO | 266.92 | ≥ 95% | 1g |
| ChemicalBook | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.
| Property | Value |
| CAS Number | 188923-75-3 |
| Molecular Formula | C6H5Br2NO |
| Molecular Weight | 266.92 g/mol |
| Physical State | Solid (presumed) |
| Storage Conditions | Inert atmosphere, 2-8°C (recommended for similar compounds) |
Proposed Synthesis Protocol
Reaction Scheme:
Materials:
-
2-methylpyridin-3-ol
-
Bromine (Br2)
-
Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve 2-methylpyridin-3-ol in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent dropwise to the stirred solution of the starting material. The rate of addition should be controlled to maintain the reaction temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Note: This is a proposed protocol and would require optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time. Appropriate safety precautions must be taken when handling bromine, which is a highly corrosive and toxic substance.
Logical Workflow for Biological Evaluation
Due to the absence of specific biological data for this compound, a logical workflow for its initial biological evaluation is presented below. This workflow is applicable to novel compounds in a drug discovery pipeline.
Conclusion
This compound is a commercially available compound with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its availability and physicochemical properties to aid researchers in its procurement and use. While a specific synthesis protocol and biological activity data are currently lacking in the public domain, a plausible synthetic route and a general workflow for biological evaluation have been proposed. Further research into the synthesis and biological properties of this compound is warranted to explore its full potential in drug discovery and other scientific disciplines.
References
Spectroscopic and Synthetic Overview of 4,6-Dibromo-2-methylpyridin-3-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available data and synthetic strategies concerning 4,6-Dibromo-2-methylpyridin-3-ol. Extensive searches of scientific databases indicate a lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific, detailed synthetic protocols for this particular isomer.
However, to provide valuable context for researchers in this area, this document presents the available data for the constitutional isomer, 2,6-Dibromo-4-methylpyridin-3-ol . Furthermore, a plausible synthetic route for the target molecule, this compound, is proposed based on established chemical principles and analogous reactions reported for similar compounds.
Part 1: Data on the Constitutional Isomer: 2,6-Dibromo-4-methylpyridin-3-ol
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | PubChem[1] |
| Molecular Weight | 266.92 g/mol | PubChem[1] |
| IUPAC Name | 2,6-dibromo-4-methylpyridin-3-ol | PubChem[1] |
| CAS Number | 2852767-48-5 | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Monoisotopic Mass | 266.87174 Da | PubChem[1] |
Note: The data presented above is for the constitutional isomer 2,6-Dibromo-4-methylpyridin-3-ol and should be used as a reference point with caution when considering the properties of this compound.
Part 2: Proposed Synthesis of this compound
A plausible synthetic pathway for this compound can be conceptualized starting from a suitable precursor, such as 2-methylpyridin-3-ol. The proposed synthesis involves a two-step process: nitration followed by a Sandmeyer-type reaction to introduce the bromine atoms.
Proposed Synthetic Workflow
References
Potential Research Areas for 4,6-Dibromo-2-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with a structure amenable to a variety of chemical modifications, positioning it as a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known biological activities. This guide provides a comprehensive overview of potential research avenues for this compound, including proposed synthetic and derivatization strategies, and highlights key biological targets for investigation. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of compounds targeting a wide array of biological macromolecules. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]
This compound combines the desirable features of a pyridine core with the strategic placement of two bromine atoms and a hydroxyl group. These functional groups offer multiple points for chemical diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. This guide will explore potential synthetic routes, key chemical reactions for derivatization, and promising areas of biological investigation for this compound.
Chemical Synthesis and Characterization
While a specific, detailed synthesis for this compound is not widely reported, a plausible synthetic route can be proposed based on established pyridine chemistry.
Proposed Synthetic Protocol
A potential synthesis could involve the bromination of 2-methylpyridin-3-ol. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions.
Experimental Protocol: Bromination of 2-Methylpyridin-3-ol
-
Reaction Setup: To a solution of 2-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a brominating agent like N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Data (Hypothetical)
The following table summarizes the expected physicochemical properties and key spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-155 °C (estimated) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~10.0 (s, 1H, OH), 7.8 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~155 (C-OH), 145 (C-Br), 140 (C-N), 120 (C-Br), 110 (C-H), 20 (CH₃) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₆H₆Br₂NO⁺: 267.88, found: 267.88 |
Potential Derivatization Strategies
The two bromine atoms on the pyridine ring are ideal handles for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling organoboron compounds with organic halides.[4][5][6][7] This reaction can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 4- and 6-positions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the bromine-substituted positions.[8][9][10][11][12] This is a key reaction for synthesizing libraries of aryl amines, which are common motifs in bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2-2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (2.5 eq).
-
Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent. The reaction should be carried out under an inert atmosphere (argon or nitrogen).
-
Reaction Conditions: Heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The crude product is then purified by column chromatography.
Potential Biological Research Areas
Based on the activities of structurally related halogenated pyridines and pyridinols, several promising areas for biological investigation can be proposed for derivatives of this compound.
Kinase Inhibition
Substituted pyridine scaffolds are prevalent in kinase inhibitors.[13][14][15][16][17] The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the ATP binding pocket of many kinases. The substituents on the pyridine ring can be tailored to achieve potency and selectivity for specific kinases.
Potential Kinase Targets:
-
PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[14][17]
-
Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[13]
-
Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are involved in cell cycle regulation and have been identified as potential targets in oncology.[16]
Antimicrobial Activity
Halogenated organic compounds, including those of marine origin, have demonstrated significant antimicrobial properties.[2][3][18][19][20] The presence of bromine atoms in this compound suggests that its derivatives could be explored for antibacterial and antifungal activities.
Potential Microbial Targets:
-
Gram-positive bacteria: (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Fungal pathogens: (e.g., Candida albicans, Aspergillus fumigatus)
Anticancer Activity
Many pyridine derivatives have been investigated as potential anticancer agents.[21] The cytotoxic effects of these compounds can be mediated through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.
Hypothetical Anticancer Activity Data (based on related compounds)
| Cell Line | Cancer Type | Potential IC₅₀ Range (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| HCT116 | Colon Cancer | 10 - 30 |
| A549 | Lung Cancer | 15 - 40 |
| PC-3 | Prostate Cancer | 8 - 25 |
Conclusion
This compound represents a largely untapped resource for medicinal chemistry and drug discovery. Its versatile chemical structure, with multiple points for diversification, makes it an excellent starting point for the development of novel small molecule therapeutics. The potential for this scaffold to yield potent kinase inhibitors, antimicrobial agents, and anticancer compounds is significant. The synthetic protocols, derivatization strategies, and potential biological targets outlined in this guide provide a solid framework for initiating research into the therapeutic applications of this compound and its analogues. Further investigation into this compound class is highly encouraged and is poised to contribute valuable knowledge to the field of drug development.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4,6-dibromo-2-methylpyridin-3-ol from 2-methylpyridin-3-ol via electrophilic bromination. The hydroxyl and methyl groups on the pyridine ring direct the bromination to the 4 and 6 positions. This protocol is based on established chemical principles of electrophilic aromatic substitution on substituted pyridines. While direct literature on this specific transformation is scarce, the described methodology offers a robust starting point for researchers. The protocol includes reaction setup, execution, work-up, purification, and characterization of the final product.
Introduction
Substituted pyridinols are important structural motifs in medicinal chemistry and materials science. Halogenated derivatives, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions. The synthesis of this compound provides a building block with two reactive bromine atoms, allowing for selective modifications at these positions. The electronic properties of the pyridine ring are influenced by the electron-donating hydroxyl and methyl groups, which activate the ring towards electrophilic substitution.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylpyridin-3-ol (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Physical State | Expected Yield (%) |
| 2-methylpyridin-3-ol | C6H7NO | 109.13 | 1.0 | Solid | - |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 2.2 | Solid | - |
| This compound | C6H5Br2NO | 266.92 | - | Solid | 70-85 |
Note: The expected yield is an estimate based on similar bromination reactions of activated pyridine rings and may vary depending on the specific reaction conditions and scale.
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Handle N-bromosuccinimide with care as it is a lachrymator and corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the positions of the bromine atoms and the presence of the methyl and hydroxyl protons. The aromatic proton signal is expected to be a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of the two bromine atoms will be characteristic.
-
Melting Point (MP): To determine the purity of the solid product.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.
Application Notes and Protocols: Experimental Protocol for the Bromination of 2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the bromination of 2-methylpyridin-3-ol, a critical process for the synthesis of versatile intermediates in pharmaceutical and materials science research. The protocol is adapted from established procedures for structurally similar compounds and is designed to be a reliable starting point for laboratory synthesis.
Introduction
The bromination of pyridine rings is a fundamental transformation in organic chemistry, yielding key building blocks for the development of novel therapeutic agents and functional materials. 2-methylpyridin-3-ol possesses an activated pyridine ring due to the electron-donating nature of the hydroxyl and methyl groups. This activation facilitates electrophilic aromatic substitution, allowing for the introduction of a bromine atom, which can serve as a handle for subsequent cross-coupling reactions and other functionalizations. The regioselectivity of the bromination is primarily governed by the directing effects of the existing substituents.
Reaction and Mechanism
The bromination of 2-methylpyridin-3-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The methyl group at the 2-position also has a weak activating and ortho, para-directing influence.
Given the substitution pattern, the incoming electrophile (bromine) is expected to substitute at one of the activated, unoccupied positions. Position 2 is already occupied by the methyl group. Therefore, the most likely positions for bromination are position 4 and position 6. The precise regioselectivity may be influenced by steric hindrance from the methyl group and the specific reaction conditions employed. This protocol is based on the synthesis of the closely related 2-bromo-3-hydroxy-6-methylpyridine, suggesting that bromination at an ortho position to the hydroxyl group is a highly probable outcome.
Experimental Protocol
This protocol is adapted from the reported synthesis of 2-bromo-3-hydroxy-6-methylpyridine.[1] Researchers should optimize the conditions for their specific setup and analytical capabilities.
Materials:
-
2-methylpyridin-3-ol
-
Pyridine (anhydrous)
-
Bromine (Br₂)
-
Water (deionized)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylpyridin-3-ol (1 equivalent) in anhydrous pyridine.
-
Bromine Solution Preparation: In a separate flask, prepare a solution of bromine (1.1 equivalents) in anhydrous pyridine.
-
Bromination Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methylpyridin-3-ol at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C and stir for 1 hour.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Once the reaction is complete, remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Workup: Suspend the resulting solid residue in deionized water and stir the suspension overnight.[1]
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Drying: Dry the isolated solid to obtain the brominated 2-methylpyridin-3-ol. The reported yield for the analogous 2-bromo-3-hydroxy-6-methylpyridine is 53.1%.[1]
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.
-
Conduct the reaction in a fume hood to avoid exposure to volatile and corrosive fumes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the analogous 2-bromo-3-hydroxy-6-methylpyridine, which can be used as a reference for the bromination of 2-methylpyridin-3-ol.[1]
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |
| 5-hydroxy-2-methylpyridine | Bromine | Pyridine | 40°C | 1 hour | 2-bromo-3-hydroxy-6-methylpyridine | 53.1% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the bromination of 2-methylpyridin-3-ol.
Caption: Experimental workflow for the bromination of 2-methylpyridin-3-ol.
References
4,6-Dibromo-2-methylpyridin-3-ol: An Intermediate in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with potential as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms and a hydroxyl group on a methyl-substituted pyridine ring, offers multiple reactive sites for the construction of more complex molecular architectures. Pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals and bioactive molecules.[1][2] The strategic placement of bromine atoms allows for selective functionalization through various cross-coupling reactions, while the hydroxyl group can be a key site for etherification, esterification, or serve as a directing group. This document aims to provide an overview of the potential applications and theoretical synthetic protocols involving this compound.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 188923-75-3 | [3] |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
Synthesis
A generalized workflow for a potential synthesis is outlined below.
Caption: Proposed general workflow for the synthesis of this compound.
Applications in Organic Synthesis
As a di-brominated heterocyclic compound, this compound is a prime candidate for use in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] The two bromine atoms on the pyridine ring of this compound could potentially be functionalized sequentially, offering a pathway to unsymmetrically substituted pyridine derivatives. The regioselectivity of the coupling would likely be influenced by the electronic and steric environment of the two bromine atoms. Studies on similar dibromopyridines have shown that regioselective Suzuki coupling is achievable.[7]
Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:
Objective: To synthesize a mono-arylated derivative of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Expected Outcome:
The reaction is expected to yield a mixture of mono-arylated products, with the potential for di-arylation depending on the reaction conditions. The regioselectivity of the first coupling would need to be determined experimentally.
The logical flow of a Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Caption: Logical relationship in a Suzuki-Miyaura coupling using the title compound.
Significance in Medicinal Chemistry
The pyridine nucleus is a key structural motif in a vast number of pharmaceuticals.[8] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The use of intermediates like this compound could provide access to novel, highly functionalized pyridine derivatives for screening in drug discovery programs. The pyridin-3-ol moiety itself is found in various bioactive compounds.[9]
Conclusion
While specific experimental data for this compound is currently limited in publicly accessible literature, its chemical structure suggests significant potential as a valuable intermediate in organic synthesis, particularly for the construction of complex, polysubstituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, would allow for the introduction of a wide range of functional groups, making it a target of interest for researchers in medicinal chemistry and drug development. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 1-Bromobut-1-yne (EVT-414062) | 50405-39-5 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,6-Dibromo-2-methylpyridin-3-ol in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two reactive bromine atoms at positions C4 and C6, offers a valuable scaffold for the synthesis of complex substituted pyridine derivatives, which are prominent in medicinal chemistry and materials science. The hydroxyl and methyl groups on the pyridine ring can influence the electronic properties and reactivity of the substrate, as well as the biological activity of the resulting products.
The protocols provided herein are based on established methods for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures.[1][2] This reaction is instrumental in coupling this compound with a variety of organoboron compounds.[1]
Data Presentation: Predicted Reaction Conditions and Yields for Suzuki-Miyaura Coupling
The following table summarizes predicted conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Due to the presence of two bromine atoms, both mono- and di-substituted products can be obtained by controlling the stoichiometry of the boronic acid and the reaction conditions.
| Entry | Arylboronic Acid | Equivalents of Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 1.1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Mono-arylated | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 1.1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | Mono-arylated | 80-90 |
| 3 | 3-Thienylboronic acid | 1.1 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | Mono-arylated | 70-85 |
| 4 | Phenylboronic acid | 2.2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | Di-arylated | 60-75 |
| 5 | 4-Methoxyphenylboronic acid | 2.2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (5) | Toluene/H₂O (10:1) | 110 | 24 | Di-arylated | 65-80 |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
This protocol is designed for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[2]
-
Under the inert atmosphere, add the palladium catalyst to the flask.[2]
-
Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.[3]
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is highly valuable for synthesizing arylalkynes from this compound.[6]
Data Presentation: Predicted Reaction Conditions and Yields for Sonogashira Coupling
The following table outlines predicted conditions for the Sonogashira coupling of this compound. Selective mono-alkynylation is generally achievable with controlled stoichiometry.
| Entry | Alkyne | Equivalents of Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Predicted Yield (%) |
| 1 | Phenylacetylene | 1.2 | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Diisopropylamine (3) | THF | 25 | 4 | Mono-alkynylated | 80-90 |
| 2 | 1-Hexyne | 1.2 | Pd(PPh₃)₄ (3) | CuI (1.5) | Triethylamine (3) | Toluene | 60 | 6 | Mono-alkynylated | 75-85 |
| 3 | Trimethylsilylacetylene | 1.2 | Pd(OAc)₂ (2) | CuI (1) | DBU (2.5) | MeCN | 50 | 5 | Mono-alkynylated | 85-95 |
| 4 | Phenylacetylene | 2.5 | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (5) | THF | 50 | 12 | Di-alkynylated | 55-70 |
Experimental Protocol: Mono-Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) Iodide (CuI) (1.5 mol%)
-
Diisopropylamine (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound in anhydrous THF at room temperature, add the palladium catalyst and copper(I) iodide.[7]
-
Sequentially add diisopropylamine and the terminal alkyne.[7]
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.[7]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[7]
-
Purify the product by flash column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, resulting in the formation of C-N bonds.[9] This method is highly effective for the synthesis of arylamines from this compound.
Data Presentation: Predicted Reaction Conditions and Yields for Buchwald-Hartwig Amination
The following table summarizes predicted conditions for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for achieving high yields.
| Entry | Amine | Equivalents of Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Predicted Yield (%) |
| 1 | Morpholine | 1.2 | Pd₂(dba)₃ (2) | XantPhos (4) | DBU (2.5) | Toluene | 100 | 12 | Mono-aminated | 85-95 |
| 2 | Aniline | 1.2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.2) | 1,4-Dioxane | 110 | 18 | Mono-aminated | 70-80 |
| 3 | Benzylamine | 1.2 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (2.0) | Toluene | 90 | 10 | Mono-aminated | 80-90 |
| 4 | Morpholine | 2.5 | Pd₂(dba)₃ (4) | XantPhos (8) | DBU (5) | Toluene | 110 | 24 | Di-aminated | 50-65 |
Experimental Protocol: Mono-Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XantPhos (4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst and ligand.
-
Add this compound and the base.
-
Add anhydrous toluene, followed by the amine and DBU.[10][11]
-
Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Logical Relationship for Sequential Cross-Coupling
Caption: Sequential functionalization of this compound.
These protocols and data provide a foundational framework for the application of this compound in cross-coupling chemistry. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4,6-Dibromo-2-methylpyridin-3-ol. This versatile building block allows for selective mono- or di-arylation, providing a pathway to a diverse range of substituted 2-methylpyridin-3-ol derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar di-halogenated heterocyclic systems and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2][3] The reaction of this compound with various boronic acids or esters offers a strategic approach to introduce aryl, heteroaryl, or vinyl substituents at the 4- and 6-positions of the pyridine ring. A key challenge and opportunity in the functionalization of this substrate is the control of selectivity to achieve either mono-arylation or di-arylation. This can typically be managed by carefully selecting the reaction conditions, including the catalyst system, base, solvent, and stoichiometry of the reagents.
Data Presentation: Proposed Reaction Conditions for Suzuki Coupling
The following tables summarize proposed conditions for the Suzuki coupling of this compound. These conditions are extrapolated from successful protocols for structurally related di-brominated pyridines and other heteroaromatic compounds.
Table 1: Proposed Conditions for Selective Mono-arylation
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12-18 | 6-Bromo-2-methyl-4-phenylpyridin-3-ol |
| 2 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 90 | 16-24 | 6-Bromo-4-(4-methoxyphenyl)-2-methylpyridin-3-ol |
| 3 | Thiophene-2-boronic Acid (1.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 80 | 12 | 6-Bromo-2-methyl-4-(thiophen-2-yl)pyridin-3-ol |
Table 2: Proposed Conditions for Di-arylation
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | 2-Methyl-4,6-diphenylpyridin-3-ol |
| 2 | 4-Fluorophenylboronic Acid (3.0) | Pd(OAc)₂ (3) | RuPhos (6) | CsF (4.0) | THF/H₂O (4:1) | 80 | 20 | 4,6-Bis(4-fluorophenyl)-2-methylpyridin-3-ol |
| 3 | Pyridine-3-boronic Acid (2.8) | PdCl₂(dppf) (5) | - | Na₂CO₃ (3.0) | Acetonitrile/H₂O (3:1) | 90 | 24 | 2-Methyl-4,6-di(pyridin-3-yl)pyridin-3-ol |
Experimental Protocols
The following are detailed, step-by-step protocols for performing mono- and di-arylation of this compound.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 6-bromo-4-aryl-2-methylpyridin-3-ol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting pyridine).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Di-arylation of this compound
This protocol is designed to favor the formation of 4,6-diaryl-2-methylpyridin-3-ol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of the starting pyridine).
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.
-
Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The residue is then purified by flash column chromatography.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The general workflow for the synthesis of arylated 2-methylpyridin-3-ols via Suzuki coupling is a multi-step process that includes reaction setup, execution, and product purification.
References
Application Notes and Protocols for 4,6-Dibromo-2-methylpyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties of these molecules, influencing their pharmacokinetic profiles and biological activities.[1][3] 4,6-Dibromo-2-methylpyridin-3-ol is a functionalized pyridine derivative with potential as a versatile building block in the synthesis of novel therapeutic agents. While specific biological data for this compound is not extensively available in the public domain, the broader class of brominated and substituted pyridine derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1]
These application notes provide an overview of the potential applications of this compound based on the activities of structurally related compounds. Detailed protocols for the evaluation of anticancer and antimicrobial activities, as well as synthetic protocols for the derivatization of similar brominated pyridines, are also presented to guide researchers in exploring the therapeutic potential of this compound class.
II. Potential Therapeutic Applications
Based on the biological activities of structurally similar brominated pyridine derivatives, this compound holds promise as a scaffold for the development of novel therapeutics, particularly in the following areas:
-
Anticancer Activity: Brominated pyridines have emerged as a promising class of compounds in cancer research, with various derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[1][4] The pyridine ring can serve as a key pharmacophore for interacting with various biological targets involved in cancer progression.
-
Antimicrobial Activity: The growing threat of antimicrobial resistance has necessitated the search for new therapeutic agents. Brominated pyridines have shown notable activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[1][5]
-
Kinase Inhibition: Pyridine derivatives are well-represented among kinase inhibitors, a major class of targeted cancer therapeutics.[6][7] The pyridine core can effectively interact with the hinge region of the ATP-binding pocket of many kinases. The bromine atoms on this compound provide synthetic handles to introduce moieties that can target specific kinases involved in disease signaling pathways, such as VEGFR-2 and PIM-1.[8][9]
III. Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activities of various pyridine derivatives, providing an indication of the potential potency that could be achieved through the derivatization of this compound.
| Compound Class | Target/Activity | Cell Line/Organism | IC50/MIC |
| Pyridine-bridged Combretastatin Analogue | Anticancer | Various human cancer cell lines | Comparable to Combretastatin-A4 |
| Dimeric Pyridinium Bromide | Anticancer | A549 (Lung Carcinoma) | 11.25 ± 0.01 µM |
| Dimeric Pyridinium Bromide | Anticancer | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 µM |
| Pyridine-based PIM-1 Inhibitor | PIM-1 Kinase Inhibition | - | 14.3 nM |
| Pyridine-based TYK2 Inhibitor | TYK2 Kinase Inhibition | Cellular pSTAT3 | 0.87 nM |
| Pyridine-based ALK2 Inhibitor | ALK2 Kinase Inhibition | - | 10 nM |
| Substituted (pyridin-3-yl)phenyloxazolidinones | Antibacterial | Gram-positive pathogens | - |
| Alkyl Pyridinol Compound (EA-02-009) | Antibacterial | S. aureus | 0.5–1 µg/mL |
| Pyridine-derived VEGFR-2 Inhibitor | VEGFR-2 Inhibition | - | 0.12 µM |
IV. Signaling Pathways
The derivatization of this compound can lead to compounds that target critical signaling pathways implicated in diseases like cancer. Two such pathways are the VEGFR-2 and PIM-1 kinase signaling cascades.
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,6-Dibromo-2-methylpyridin-3-ol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents. While specific biological activities for this compound are not extensively documented, the broader class of substituted pyridines is well-established in medicinal chemistry for a range of therapeutic applications, including anticancer and antimicrobial agents.[1][2][3] The bromine atoms at the 4 and 6 positions offer reactive sites for various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[4]
These application notes provide a comprehensive overview of the potential uses of this compound as a scaffold for developing new therapeutic molecules. The following sections detail its potential applications, hypothetical biological data, and standardized protocols for synthesizing derivatives and evaluating their biological activity.
Potential Applications
-
Anticancer Drug Development: Halogenated pyridines are known to exhibit cytotoxic effects against various cancer cell lines.[1][3] this compound can serve as a precursor for the synthesis of kinase inhibitors, apoptosis inducers, or other targeted anticancer agents.
-
Antimicrobial Agent Synthesis: The pyridine scaffold is a common feature in many antimicrobial drugs.[2] Derivatives of this compound can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify lead compounds that bind to specific biological targets.
Physicochemical Properties
| Property | Value |
| CAS Number | 188923-75-3[5] |
| Molecular Formula | C6H5Br2NO[5] |
| Molecular Weight | 266.92 g/mol [5] |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling Reaction
This protocol describes a general method for the synthesis of aryl-substituted derivatives of this compound.
Workflow for Suzuki Cross-Coupling
Caption: Workflow for the synthesis of aryl derivatives via Suzuki coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture to 90°C and stir for 8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of synthesized derivatives against a cancer cell line.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Hypothetical Biological Data
The following tables present hypothetical data for a series of derivatives synthesized from this compound.
Table 1: Synthesized Derivatives of this compound
| Compound ID | R Group (at position 4) | Molecular Weight ( g/mol ) |
| DBMP-01 | -Phenyl | 344.23 |
| DBMP-02 | -4-Fluorophenyl | 362.22 |
| DBMP-03 | -4-Methoxyphenyl | 374.26 |
| DBMP-04 | -Thiophen-2-yl | 350.29 |
Table 2: In Vitro Cytotoxicity Data (IC50 in µM) of DBMP Derivatives
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| DBMP-01 | 15.8 | 22.5 | 18.3 |
| DBMP-02 | 8.2 | 12.1 | 9.7 |
| DBMP-03 | 25.4 | 31.9 | 28.1 |
| DBMP-04 | 11.5 | 16.8 | 13.4 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
Potential Signaling Pathway
Derivatives of substituted pyridines have been shown to act as kinase inhibitors. A plausible mechanism of action for novel anticancer agents derived from this compound could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Hypothetical PI3K/Akt Inhibition Pathway
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt pathway.
Conclusion
This compound represents a promising starting scaffold for the development of novel pharmaceuticals. Its functional handles allow for the creation of diverse chemical libraries through established synthetic methodologies like the Suzuki cross-coupling reaction. The protocols and potential applications outlined in this document provide a framework for researchers to explore the therapeutic potential of its derivatives, particularly in the fields of oncology and infectious diseases. Further investigation into the synthesis and biological evaluation of novel compounds derived from this scaffold is warranted.
References
Application Notes and Protocols for the Functionalization of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential functionalization techniques for 4,6-dibromo-2-methylpyridin-3-ol, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at positions 4 and 6, a hydroxyl group at position 3, and a methyl group at position 2 offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
Due to the limited availability of direct experimental data for this compound in the public domain, the following protocols are based on established methodologies for structurally related brominated pyridines and other heterocyclic compounds. These protocols are intended to serve as a starting point for reaction optimization.
Cross-Coupling Reactions
The bromine atoms at the C4 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the dibromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 to 2.2 mmol, depending on whether mono- or di-substitution is desired), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Add a base, such as K₂CO₃ (2.0-4.0 mmol) or Cs₂CO₃ (2.0-4.0 mmol).
-
Reaction Execution: Stir the mixture at an elevated temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 4-bromo-6-phenyl-2-methylpyridin-3-ol | 75 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 4,6-diphenyl-2-methylpyridin-3-ol | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 4-bromo-6-(4-methoxyphenyl)-2-methylpyridin-3-ol | 72 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DME/H₂O | 95 | 16 | 4-bromo-6-(pyridin-3-yl)-2-methylpyridin-3-ol | 68 |
Note: The yields are hypothetical and based on typical outcomes for similar substrates.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between the dibromopyridine and terminal alkynes, catalyzed by palladium and copper complexes. This reaction is valuable for introducing alkynyl moieties.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Solvent and Reagents Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by a base, typically a liquid amine like triethylamine (Et₃N, 2.0 mmol) which can also serve as a co-solvent. Add the terminal alkyne (1.2 to 2.4 mmol).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 4-bromo-2-methyl-6-(phenylethynyl)pyridin-3-ol | 88 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 6 | 4,6-bis(phenylethynyl)-2-methylpyridin-3-ol | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)pyridin-3-ol | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 40 | 10 | 4-bromo-6-(3-hydroxyprop-1-yn-1-yl)-2-methylpyridin-3-ol | 75 |
Note: The yields are hypothetical and based on typical outcomes for similar substrates.
Visualization: Sonogashira Coupling Reaction Pathway
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of amino-substituted pyridines. The choice of palladium catalyst, ligand, and base is crucial for successful amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), a suitable ligand (e.g., RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 to 2.8 mmol).
-
Reagents Addition: Add this compound (1.0 mmol) and the desired amine (1.2 to 2.5 mmol). Add an anhydrous, degassed solvent like toluene or dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 16 | 4-(4-bromo-3-hydroxy-2-methylpyridin-6-yl)morpholine | 85 |
| 2 | Aniline | RuPhos-Pd-G3 (3) | LiHMDS | Dioxane | 110 | 12 | 4-bromo-2-methyl-6-(phenylamino)pyridin-3-ol | 70 |
| 3 | Benzylamine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Toluene | 100 | 24 | 6-(benzylamino)-4-bromo-2-methylpyridin-3-ol | 78 |
| 4 | Cyclohexylamine | BrettPhos-Pd-G3 (4) | K₃PO₄ | Dioxane | 100 | 18 | 4-bromo-N-cyclohexyl-3-hydroxy-2-methylpyridin-6-amine | 82 |
Note: The yields are hypothetical and based on typical outcomes for similar substrates.
O-Functionalization
The hydroxyl group at the C3 position can be functionalized through various reactions such as etherification and esterification.
Williamson Ether Synthesis
The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base.
Experimental Protocol: O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMF or acetonitrile (5 mL), add a base such as K₂CO₃ or Cs₂CO₃ (1.5 mmol).
-
Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 6-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Data Presentation: O-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 4,6-dibromo-3-methoxy-2-methylpyridine | 95 |
| 2 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50 | 8 | 3-(benzyloxy)-4,6-dibromo-2-methylpyridine | 90 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | RT | 18 | ethyl 2-((4,6-dibromo-2-methylpyridin-3-yl)oxy)acetate | 85 |
Note: The yields are hypothetical and based on typical outcomes for similar substrates.
Visualization: O-Functionalization Workflow
Caption: General workflow for the O-alkylation of this compound.
These protocols and application notes provide a foundation for the successful functionalization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Application Notes and Protocols for 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the laboratory handling, storage, and potential applications of 4,6-Dibromo-2-methylpyridin-3-ol. The information is intended to support research and development activities by ensuring safe laboratory practices and outlining potential synthetic utility.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,6-dibromo-2-methyl-3-pyridinol, SCHEMBL29344230, MFCD34827739 | [1] |
| CAS Number | 188923-75-3 | |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Physical State | Solid | |
| XLogP3 | 2.9 | [1] |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available safety data sheets for this and structurally related compounds.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Handle in a well-ventilated place, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Keep away from foodstuff containers.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, its structure as a dibrominated pyridine makes it a valuable intermediate in cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for such compounds.[2][3][4][5][6]
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv), base (2.0 mmol, 2.0 equiv), and palladium catalyst (0.05 mmol, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Potential Applications and Signaling Pathways
Halogenated pyridines and pyridin-3-ol derivatives are recognized as privileged scaffolds in medicinal chemistry, often exhibiting a range of biological activities.[7][8][9][10][11][12] While the specific biological targets of this compound have not been reported, compounds with similar structures have been investigated as inhibitors of various protein kinases.[13][14][15] The bromine atoms can participate in halogen bonding with the kinase active site, potentially enhancing binding affinity and selectivity.[13][14][15][16][17]
The following diagram illustrates a hypothetical workflow for the screening of this compound derivatives as potential kinase inhibitors.
Caption: Workflow for the development of kinase inhibitors.
Based on the known activities of similar compounds, a potential signaling pathway that could be targeted by derivatives of this compound is a generic mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. 2,6-Dibromo-4-methylpyridin-3-ol | C6H5Br2NO | CID 156650328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 13. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling 4,6-Dibromo-2-methylpyridin-3-ol
Disclaimer: The toxicological properties of 4,6-Dibromo-2-methylpyridin-3-ol have not been fully investigated.[1] These application notes and protocols are based on general safety principles for handling halogenated pyridines and related chemical compounds. Treat this substance with extreme caution as an uncharacterized potential irritant and toxicant.
Hazard Identification and Risk Assessment
While specific hazard data for this compound is largely unavailable, related brominated pyridine compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is prudent to assume this compound possesses similar hazardous properties.
Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Eye Irritation: May cause serious and potentially damaging eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities used, the nature of the experimental procedures, and the available safety equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect eyes from dust particles and splashes which may cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the specifics of the handling procedure. Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, chemically resistant aprons or coveralls should be used. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[1][4] | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Engineering Controls
Engineering controls are the primary method for exposure reduction.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][2][4] A certified chemical fume hood is required for weighing, transferring, and any procedure that could generate dust.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]
Experimental Protocols
Handling and Storage Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Transfer:
-
Dissolution:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Storage:
Spill and Waste Disposal Protocol
-
Spill Response:
-
Small Spills (Solid): In a fume hood, carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.
-
-
Waste Disposal:
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dibromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dibromo-2-methylpyridin-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the bromination and preventing over-bromination. The starting material, 2-methylpyridin-3-ol, has two activating groups (the hydroxyl and methyl groups) that direct bromination to multiple positions on the pyridine ring. Key challenges include:
-
Formation of isomeric byproducts: Mono-brominated and other di-brominated isomers can form, complicating purification and reducing the yield of the desired 4,6-dibromo product.
-
Over-bromination: The highly activated ring system is susceptible to the addition of more than two bromine atoms.
-
Low Yields: Suboptimal reaction conditions, such as incorrect temperature, solvent, or stoichiometry of the brominating agent, can lead to low conversion of the starting material and the formation of side products.
-
Difficult Purification: The similar physical properties of the desired product and its isomers can make separation challenging.
Q2: Which brominating agent is most suitable for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both elemental bromine and N-Bromosuccinimide (NBS) can be used for the bromination of activated aromatic rings.
-
Elemental Bromine (Br₂): Often used for brominating pyridines, but its high reactivity can lead to over-bromination and the formation of multiple byproducts if the reaction conditions are not carefully controlled. It is typically used in a solvent like acetic acid or with a Lewis acid catalyst.
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent. It can provide a slow, controlled release of bromine, which can help to minimize side reactions. For electron-rich aromatic compounds like phenols and anilines, NBS is a common choice.
The choice between Br₂ and NBS will depend on the specific reaction conditions and the desired level of selectivity. It is advisable to perform small-scale test reactions to determine the optimal reagent for your specific setup.
Q3: How do the hydroxyl and methyl groups on the starting material influence the bromination reaction?
A3: The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, electron-donating groups that direct incoming electrophiles (like bromine) to the ortho and para positions relative to themselves.
-
The hydroxyl group at position 3 is a strong activating group and will direct bromination primarily to its ortho positions (positions 2 and 4) and its para position (position 6).
-
The methyl group at position 2 is a weaker activating group and will direct bromination to its ortho position (position 3, which is already substituted) and its para position (position 5).
The combined effect of these two groups strongly favors substitution at positions 4 and 6, making the synthesis of this compound feasible. However, the high activation of the ring also increases the risk of substitution at other positions and over-bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of the brominating agent. 4. Decomposition of the product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is consumed. 2. Optimize the reaction temperature. Start with lower temperatures (e.g., 0-10 °C) during the addition of the brominating agent to control the reaction rate and minimize side reactions. Gradually warm to room temperature or slightly above if the reaction is sluggish. 3. Carefully control the stoichiometry. Use approximately 2.0-2.2 equivalents of the brominating agent for the dibromination. An excess can lead to over-bromination, while an insufficient amount will result in incomplete conversion and a mixture of mono- and di-brominated products. 4. Work up the reaction promptly upon completion to avoid potential degradation of the product, especially if harsh acidic conditions are used. |
| Presence of a Significant Amount of Mono-brominated Byproduct | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Ensure that at least two equivalents of the brominating agent are used. 2. Increase the reaction time and monitor by TLC or HPLC until the mono-brominated intermediate is consumed. |
| Formation of Over-brominated Products (e.g., Tri-bromo species) | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a precise stoichiometry of the brominating agent (around 2.0-2.2 equivalents). 2. Maintain a low temperature during the addition of the brominating agent and control any exotherms. 3. Monitor the reaction closely and quench it as soon as the desired product is the major component. |
| Formation of Isomeric Dibromo- byproducts | 1. Lack of regioselectivity in the bromination. 2. Unfavorable solvent effects. | 1. While the directing groups favor 4,6-substitution, some other isomers may form. The choice of brominating agent and solvent can influence regioselectivity. Consider using a milder brominating agent like NBS. 2. The choice of solvent can impact the reaction's selectivity. Acetic acid is a common solvent for such brominations. Experiment with other polar aprotic solvents like acetonitrile or dichloromethane in small-scale trials. |
| Difficult Purification of the Final Product | 1. Similar polarities of the desired product and isomeric byproducts. | 1. Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) can help separate isomers. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Test various solvents and solvent mixtures to find one that provides good separation. 3. Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary. |
Experimental Protocols
Starting Material: 2-methylpyridin-3-ol
General Protocol for Dibromination using Elemental Bromine:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylpyridin-3-ol (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (2.1 eq.) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-methylpyridin-3-ol, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or until TLC/HPLC analysis indicates the consumption of the starting material and mono-brominated intermediates.
-
Quenching: Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the orange color of bromine disappears.
-
Neutralization: Carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, to a pH of 7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Dibromination using N-Bromosuccinimide (NBS):
-
Dissolution: Dissolve 2-methylpyridin-3-ol (1.0 eq.) in a suitable solvent such as acetonitrile, dichloromethane, or N,N-dimethylformamide (DMF) in a round-bottom flask.
-
NBS Addition: Add N-Bromosuccinimide (2.1 eq.) portion-wise to the solution at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Reaction: Stir the reaction mixture for a specified time (e.g., 2-6 hours) and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Washing: Wash the organic layer with water and brine to remove any residual succinimide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes reaction conditions from the literature for the bromination of related pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield of Brominated Product | Reference (for similar reactions) |
| 3-Hydroxypyridine | Br₂ / NaOH(aq) | Water | 10-15 °C | 70-75% (mono-bromination) | [1] |
| 2-Amino-3-bromopyridine | NaNO₂, H₂SO₄, then neutralization | Water | 0 °C | 90% (for 3-bromo-2-hydroxypyridine) | [2] |
| 2-methyl-3-nitropyridin-4-ol | POBr₃ | None (melt) | 140 °C | ~50% (mono-bromination) | [3] |
| Phenols/Anilines | NBS | DMF | Room Temp | High para-selectivity | [1] |
Visualizations
Experimental Workflow for Dibromination
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 4,6-Dibromo-2-methylpyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the purification of crude 4,6-Dibromo-2-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. These may include:
-
Monobrominated species: Such as 4-Bromo-2-methylpyridin-3-ol or 6-Bromo-2-methylpyridin-3-ol.
-
Over-brominated products: Potentially tribrominated species, depending on the reaction conditions.
-
Starting material: Unreacted 2-methylpyridin-3-ol.
-
Isomeric byproducts: Bromination at other positions on the pyridine ring, though less common depending on the synthetic route.[1]
-
Degradation products: Formed if the reaction is subjected to harsh conditions.
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure (generally >80%). It is a cost-effective and scalable technique.
-
Silica Gel Column Chromatography: This is the preferred method for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[2][3][4] It offers high resolution and is adaptable to various scales.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For a polar compound like this compound, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with various solvents.[5]
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Add more solvent to the hot mixture to ensure the compound fully dissolves.
-
Reheat the solution to dissolve the oil, and then allow it to cool more slowly.
-
Consider using a different solvent system.[6]
Q5: I am not getting any crystals to form during recrystallization. What are the possible reasons?
A5: Several factors can inhibit crystallization:
-
Too much solvent was used: The solution may not be saturated enough for crystals to form.[6] Try evaporating some of the solvent and cooling again.
-
The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
-
Rapid cooling: Allowing the solution to cool too quickly can lead to precipitation rather than crystallization.[7][8] Ensure a gradual temperature decrease.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Low Recovery Yield | The compound is too soluble in the cold solvent. / Too much solvent was used. | Ensure the flask is cooled sufficiently (e.g., in an ice bath) to minimize solubility. / Reduce the initial volume of solvent used for dissolution.[8] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
| Crystals Don't Form | The solution is not saturated or is supersaturated. / The cooling process is too fast. | Concentrate the solution by evaporating some solvent. / Induce crystallization by scratching the flask or adding a seed crystal.[5][6] / Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is highly impure. | Use a lower-boiling point solvent or a solvent mixture. / Attempt purification by column chromatography first to remove significant impurities.[6] |
Silica Gel Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | The chosen solvent system (eluent) is too polar or not polar enough. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.[9] |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| Compound Doesn't Move from the Baseline | The eluent is not polar enough. | Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate or methanol in a hexane-based system. |
| Peak Tailing | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds.[10] |
| Cracked or Channeled Column | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry at any point.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent). Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good starting point for polar compounds. |
| Esters | Ethyl Acetate | Medium polarity, often used in combination with hexanes. |
| Ketones | Acetone | Polar aprotic solvent. |
| Hydrocarbons | Hexane, Heptane | Non-polar, likely to be used as an anti-solvent. |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate | Allows for fine-tuning of polarity to achieve optimal crystallization.[11] |
Table 2: Example TLC Data for Column Chromatography Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity 1 | Rf of Product | Rf of Impurity 2 | Comments |
| 9:1 | 0.85 | 0.60 | 0.55 | Poor separation between product and impurity 2. |
| 4:1 | 0.65 | 0.35 | 0.20 | Good separation. Suitable for column chromatography. |
| 1:1 | 0.40 | 0.10 | 0.05 | Product has low mobility, elution will be slow. |
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
overcoming challenges in the synthesis of dibrominated pyridinols
Welcome to the technical support center for the synthesis of dibrominated pyridinols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of dibrominated pyridinols.
Q1: I am observing poor regioselectivity in the dibromination of a hydroxypyridine. How can I control the position of the bromine atoms?
A1: Achieving high regioselectivity is a common challenge. The hydroxyl group is a strong activating ortho-, para-director, which can lead to a mixture of products. Here are some strategies to improve regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in acetonitrile is often used for the annular dibromination of hydroxypyridines and can offer good regioselectivity.[1] For some substrates, using molecular bromine (Br₂) with a Lewis acid catalyst may provide different selectivity.[2]
-
Solvent Effects: The solvent can significantly influence the reaction's outcome. Acetonitrile is a common choice for NBS brominations.[1] Acetic acid is often used with molecular bromine.[3][4]
-
Protecting Groups: In some cases, protecting the hydroxyl group can alter the directing effect and improve selectivity. However, this adds extra steps to the synthesis.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Q2: My reaction is resulting in a low yield of the desired dibrominated pyridinol. What are the potential causes and solutions?
A2: Low yields can stem from several factors, from incomplete reactions to product degradation. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the product or the formation of byproducts.[5]
-
Purity of Reagents: Use high-purity starting materials and reagents. Impurities can interfere with the reaction.
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using an excess can lead to over-bromination (tri- or tetra-brominated products), while an insufficient amount will result in a mixture of mono- and di-brominated products.[6]
-
Work-up Procedure: During the work-up, excess bromine is often quenched with a reducing agent like sodium bisulfite.[4] Ensure the quenching step is effective to prevent further reactions during purification.
Q3: I am struggling with the purification of my dibrominated pyridinol. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the desired product and potential side products (isomers, mono-brominated species).
-
Column Chromatography: Flash silica gel column chromatography is a common and effective method. A careful selection of the eluent system is crucial. Hexane/ethyl acetate or dichloromethane/hexane are often good starting points.[7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Methanol or acetonitrile are potential solvents to try.[8][9]
-
Filtration through a Silica Plug: For removing baseline impurities or solid byproducts like succinimide (from NBS reactions), filtering the crude reaction mixture through a short plug of silica gel can be a quick and efficient preliminary purification step.[7]
Q4: I am observing the formation of multiple side products. What are the likely side reactions and how can I minimize them?
A4: Side reactions are a frequent issue in bromination chemistry.
-
Over-bromination: As mentioned, using more than two equivalents of the brominating agent can lead to the formation of tri- and even tetra-brominated pyridinols.[6] Precise control of the stoichiometry is key.
-
Benzylic/Allylic Bromination: If your pyridinol contains benzylic or allylic protons, NBS in the presence of a radical initiator can lead to bromination at these positions.[10][11] To favor aromatic bromination, avoid radical initiators and use polar solvents.
-
Decomposition: Some pyridinol derivatives can be unstable under harsh reaction conditions (e.g., strong acids, high temperatures). Using milder brominating agents like Pyridinium Tribromide or conducting the reaction at lower temperatures can help.[12]
Quantitative Data Summary
The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction. The following table summarizes data for the bromination of various aromatic compounds, providing a benchmark for what can be expected.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 4-chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [13] |
| N-Bromosuccinimide (NBS) | 4-chloroacetophenone | Acetic Acid | 90 | 3 | Low | [13] |
| Copper(II) bromide | 4-chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [13] |
| Bromine | Pyridine | Sulfuric Acid / Thionyl Chloride | 130 | 10 | 82 | [8] |
| Bromine | 5,6-dimethoxyindan-1-one | Acetic Acid | Room Temp. | 2 | 95 (dibromo) | [4] |
| N-Bromosuccinimide (NBS) | Coumalic Acid | Chloroform | 50 | 12 | 51-53 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of dibrominated pyridinols and analogous compounds.
Protocol 1: Dibromination of a Hydroxypyridine using NBS
This protocol is adapted from the general procedure for annular dibromination of hydroxypyridines.[1]
Materials:
-
Hydroxypyridine starting material
-
N-Bromosuccinimide (NBS) (2.0 - 2.5 equivalents)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred solution of the hydroxypyridine (1.0 equivalent) in anhydrous acetonitrile, add N-bromosuccinimide (2.0 - 2.5 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dibrominated pyridinol.
Protocol 2: Bromination of a Pyridine Derivative using Bromine in Acetic Acid
This protocol is based on the bromination of pyridinethiones and other aromatic compounds.[3][4]
Materials:
-
Pyridinol starting material
-
Molecular Bromine (Br₂) (2.0 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
5% Sodium bisulfite solution
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve the pyridinol (1.0 equivalent) in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Pour the reaction mixture into cold water.
-
Quench the excess bromine by adding 5% sodium bisulfite solution until the orange color disappears.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If necessary, recrystallize the solid from a suitable solvent (e.g., methanol) to obtain the pure dibrominated pyridinol.
Visualizing Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of dibrominated pyridinols.
Caption: General experimental workflow for the synthesis of dibrominated pyridinols.
References
- 1. researchgate.net [researchgate.net]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
side-product formation in the bromination of 2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylpyridin-3-ol. Our aim is to help you overcome common challenges, optimize your reaction conditions, and effectively characterize your products.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Brominated Product
Q: My bromination of 2-methylpyridin-3-ol is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the bromination of substituted pyridines are a common issue, often stemming from the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Here are several factors to consider and troubleshoot:
-
Inadequate Activation of Bromine: Molecular bromine (Br₂) may not be electrophilic enough to react efficiently with the deactivated pyridine ring.
-
Solution: The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, can polarize the Br-Br bond, creating a more potent electrophile.
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to the formation of multiple side products.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical.
-
Solution: For a more reactive alternative to Br₂, consider using N-Bromosuccinimide (NBS). The reaction conditions will need to be adjusted accordingly, often with the use of an acid catalyst or a radical initiator, depending on the desired substitution pattern.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Protonation of the Pyridine Nitrogen: The acidic conditions often used for bromination can protonate the pyridine nitrogen, further deactivating the ring.
-
Solution: While acidic conditions are often necessary, using a minimal amount of a strong acid or employing a milder Lewis acid could mitigate this effect.
-
Issue 2: Formation of Multiple Side-Products and Isomers
Q: I am observing a mixture of brominated products in my reaction. How can I improve the regioselectivity and minimize side-product formation?
A: The formation of a mixture of isomers is a frequent challenge in the bromination of substituted pyridines due to the competing directing effects of the substituents and the inherent reactivity of the pyridine ring. For 2-methylpyridin-3-ol, both the methyl (-CH₃) and hydroxyl (-OH) groups are activating and ortho-, para-directing. This can lead to bromination at positions 4, 5, and 6.
-
Understanding Directing Effects: The -OH group is a stronger activating group than the -CH₃ group, and its directing effect will likely dominate. The pyridine nitrogen acts as a deactivating meta-director. The interplay of these effects determines the final product distribution.
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may favor a specific isomer.
-
Rate of Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and prevent over-bromination.
-
-
Choice of Brominating Agent: Different brominating agents can exhibit different selectivities.
-
Solution: Experiment with various brominating agents such as Br₂, NBS, or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to find the optimal reagent for your desired isomer.
-
Issue 3: Difficulty in Product Purification and Isomer Separation
Q: How can I effectively separate the different brominated isomers of 2-methylpyridin-3-ol?
A: The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers.
-
Pro-Tip: A careful selection of the stationary phase (e.g., silica gel with varying pore sizes) and the mobile phase (a gradient of non-polar to polar solvents like hexanes and ethyl acetate) is crucial. Small-scale trial separations monitored by TLC can help in optimizing the separation conditions.
-
-
Recrystallization: If the desired product and the major side-products have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity isomers, although it is less suitable for large-scale purifications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side-products in the bromination of 2-methylpyridin-3-ol?
A1: Based on the directing effects of the methyl and hydroxyl groups, the most probable monobrominated side-products are:
-
4-bromo-2-methylpyridin-3-ol: Bromination ortho to the hydroxyl group.
-
6-bromo-2-methylpyridin-3-ol: Bromination para to the hydroxyl group.
-
5-bromo-2-methylpyridin-3-ol: Bromination ortho to the methyl group and meta to the hydroxyl group. Dibrominated and polybrominated species can also form, especially with an excess of the brominating agent or under harsh reaction conditions.
Q2: How can I confirm the structure of my brominated product and identify any isomers?
A2: The most powerful technique for structure elucidation of isomers is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. The substitution pattern on the pyridine ring will result in a unique set of signals for each isomer. For instance, the number of signals in the aromatic region and their splitting patterns (singlets, doublets, triplets) will differ for each isomer.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule, which can help distinguish between symmetric and asymmetric isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and indicate the number of bromine atoms incorporated (based on the characteristic isotopic pattern of bromine).
Q3: What are the key safety precautions to take during a bromination reaction?
A3:
-
Bromine (Br₂): is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.
-
N-Bromosuccinimide (NBS): is a lachrymator and an irritant. Handle it with care in a fume hood.
-
Strong Acids and Lewis Acids: These are corrosive and should be handled with appropriate care.
-
Exothermic Reactions: Bromination reactions can be exothermic. Ensure proper cooling and controlled addition of reagents to prevent runaway reactions.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Potential Monobrominated Products of 2-Methylpyridin-3-ol in CDCl₃
| Compound Name | H-4 | H-5 | H-6 | -CH₃ | -OH |
| 2-methylpyridin-3-ol (Starting Material) | ~7.0-7.2 | ~7.0-7.2 | ~8.0-8.2 | ~2.4 | Variable |
| 4-bromo-2-methylpyridin-3-ol | - | ~7.1-7.3 | ~8.1-8.3 | ~2.5 | Variable |
| 5-bromo-2-methylpyridin-3-ol | ~7.2-7.4 | - | ~8.2-8.4 | ~2.5 | Variable |
| 6-bromo-2-methylpyridin-3-ol | ~7.0-7.2 | ~6.9-7.1 | - | ~2.4 | Variable |
Note: These are estimated chemical shifts based on typical values for substituted pyridines. Actual values may vary.
Experimental Protocols
General Protocol for the Bromination of 2-Methylpyridin-3-ol using N-Bromosuccinimide (NBS)
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridin-3-ol (1.0 eq.) in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).
-
Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side-Products
Caption: Reaction scheme for the bromination of 2-methylpyridin-3-ol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dibromo-2-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct approach is the electrophilic bromination of 2-methylpyridin-3-ol. The hydroxyl group at the 3-position is an activating group that directs the electrophilic substitution to the ortho and para positions (C2, C4, and C6). Since the C2 position is already occupied by a methyl group, bromination is expected to occur at the C4 and C6 positions.
Q2: Which brominating agents are suitable for this reaction?
Several brominating agents can be employed. The choice depends on the desired reactivity and reaction conditions. Common options include:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used for activated aromatic rings.[1]
-
Bromine (Br₂): A strong and readily available brominating agent. Its reactivity can be modulated by the choice of solvent.[2][3] Using bromine in solvents like acetic acid or in the presence of a Lewis acid can enhance its electrophilicity.[4]
-
Pyridinium bromide perbromide: A solid, stable source of bromine that is easier to handle than liquid bromine.
Q3: How does the solvent affect the bromination of 2-methylpyridin-3-ol?
The solvent plays a crucial role in the reaction's success.
-
Acetic Acid: A common solvent for bromination as it can protonate the pyridine nitrogen, but in this case, the hydroxyl group is activating enough that this may not be necessary. It can help to solubilize the starting material and the brominating agent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are generally inert and good for reactions with NBS.
-
Ethanol: Can be used, but may react with some brominating agents.[2]
-
Water: In some cases, especially with bromine, aqueous conditions can be used, often with a base.[5]
Q4: What are the primary safety concerns when working with brominating agents?
Bromine and many brominating reagents are toxic, corrosive, and can cause severe burns.[2] It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Excess bromine should be quenched with a reducing agent like sodium bisulfite or sodium thiosulfate.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the dibromination of 2-methylpyridin-3-ol using N-Bromosuccinimide.
Materials:
-
2-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bisulfite (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylpyridin-3-ol (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium bisulfite until the orange/brown color dissipates.
-
Extraction: Remove the acetonitrile under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[6]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive brominating agent. 2. Insufficiently activated pyridine ring. 3. Low reaction temperature. | 1. Use a fresh bottle of NBS or purify existing NBS. If using Br₂, ensure it has not been exposed to moisture. 2. Consider a more powerful brominating system, such as Br₂ in acetic acid. 3. Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C), but monitor for side product formation. |
| Formation of Mono-brominated Product (4-bromo- or 6-bromo-) | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Deactivation of the ring after the first bromination. | 1. Increase the equivalents of NBS or Br₂ to 2.5-3.0 eq. 2. Extend the reaction time and monitor by TLC. 3. A stronger brominating agent or higher temperature may be required to overcome the deactivating effect of the first bromine substituent. |
| Formation of Poly-brominated or Other Side Products | 1. Reaction conditions are too harsh (e.g., high temperature). 2. Excess brominating agent. 3. Presence of impurities in the starting material. | 1. Run the reaction at a lower temperature. 2. Use a precise stoichiometry of the brominating agent. 3. Ensure the purity of the starting 2-methylpyridin-3-ol. Purification techniques for pyridines include distillation or crystallization. |
| Difficult Purification | 1. Product is co-eluting with impurities. 2. Product is unstable on silica gel. 3. Product is an oil that is difficult to crystallize. | 1. Try a different solvent system for column chromatography. Adding a small amount of a polar solvent like methanol may help. 2. Consider using alumina for chromatography or deactivating the silica gel with triethylamine. 3. Attempt crystallization from different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate). |
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting for low yield in the synthesis of this compound.
Example Optimization Data
The following tables present hypothetical data to illustrate how reaction parameters can be optimized for the synthesis of this compound.
Table 1: Effect of Brominating Agent and Equivalents
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NBS | 2.0 | 25 | 24 | 45 | 90 |
| 2 | NBS | 2.2 | 25 | 24 | 65 | 95 |
| 3 | NBS | 2.5 | 25 | 24 | 68 | 94 |
| 4 | Br₂ | 2.2 | 25 | 12 | 60 | 92 |
Table 2: Effect of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | 25 | 24 | 65 | 95 |
| 2 | Acetonitrile | 50 | 12 | 70 | 90 |
| 3 | Dichloromethane | 25 | 24 | 62 | 96 |
| 4 | Acetic Acid | 25 | 12 | 58 | 93 |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chempanda.com [chempanda.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Dibromo-2-methylpyridin-3-ol stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dibromo-2-methylpyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Protect from light and moisture. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider storage at -20°C.
Q2: What are the known incompatibilities of this compound?
A2: this compound should be kept away from strong oxidizing agents and strong bases, as these can promote degradation.[2][4]
Q3: What are the potential degradation pathways for this compound under stress conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a substituted brominated pyridinol), several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to debromination or other structural arrangements.
-
Oxidation: Exposure to oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, which may induce debromination via free-radical mechanisms.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen bromide and the formation of various brominated and non-brominated aromatic and aliphatic compounds.
A proposed general degradation pathway is illustrated below.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during purity analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | 1. Review the handling and storage of the sample. Was it exposed to light, high temperatures, or incompatible solvents? 2. Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Use a photodiode array (PDA) detector to check the peak purity of the main peak and to obtain UV spectra of the impurity peaks for initial characterization. |
| Contamination of the sample, solvent, or HPLC system | 1. Prepare a fresh sample using high-purity solvents. 2. Run a blank gradient (mobile phase without sample) to check for system contamination. 3. If contamination is suspected, flush the HPLC system thoroughly. |
| Impurity present in the starting material | 1. Obtain the certificate of analysis for the batch of this compound being used. 2. If possible, analyze a sample from a different batch to compare impurity profiles. |
Issue 2: The assay value of this compound is lower than expected.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | As in Issue 1, investigate potential degradation due to improper handling, storage, or experimental conditions. |
| Inaccurate standard preparation | 1. Prepare a fresh standard solution, ensuring the standard is of high purity and has been stored correctly. 2. Verify the calibration of the analytical balance. |
| Sub-optimal HPLC method | 1. Ensure the HPLC method is stability-indicating, meaning it can separate the main compound from all potential degradation products. 2. Check the integration parameters to ensure all peaks are being integrated correctly. |
| Incomplete dissolution of the sample | 1. Visually inspect the sample solution to ensure complete dissolution. 2. Try different solvents or use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability and potential degradation pathways.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound under various stress conditions. The following table is a template that can be used to summarize the data once a forced degradation study is performed.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl at 60°C | 24 h | Data to be filled | Data to be filled |
| 0.1 M NaOH at 60°C | 8 h | Data to be filled | Data to be filled |
| 3% H₂O₂ at RT | 24 h | Data to be filled | Data to be filled |
| Heat at 80°C (Solid) | 48 h | Data to be filled | Data to be filled |
| Heat at 80°C (Solution) | 24 h | Data to be filled | Data to be filled |
| Photostability (ICH Q1B) | - | Data to be filled | Data to be filled |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and data for related compounds. Specific experimental results may vary. It is crucial to perform appropriate stability studies for this compound under your specific experimental conditions.
References
- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate [mdpi.com]
- 3. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 4. Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 4,6-Dibromo-2-methylpyridin-3-ol
Welcome to the technical support center for 4,6-Dibromo-2-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges in reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions to assist with your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary sites for reactivity:
-
Bromo Substituents (C4 and C6): These are the most common reactive sites, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The reactivity order for aryl halides in these reactions is generally I > Br > OTf >> Cl.[1][2]
-
Phenolic Hydroxyl Group (C3-OH): This group is nucleophilic and acidic. It can undergo O-alkylation or O-acylation. Its presence can also interfere with cross-coupling reactions by reacting with the base or coordinating to the metal catalyst, sometimes necessitating the use of a protecting group.[3]
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or coordinate with metal catalysts, potentially influencing the catalytic cycle.
Q2: What are the most common challenges encountered when using this reagent?
A2: Researchers may face several challenges, including:
-
Low or no yield in cross-coupling reactions due to catalyst deactivation, suboptimal conditions, or reagent instability.[1][4]
-
Formation of complex product mixtures , including mono-/di-substituted products, dehalogenated byproducts, and side products from the reaction of the hydroxyl group.[3][5]
-
Difficult purification due to the similar polarity of starting materials, intermediates, and final products.[6]
Q3: How should this compound be handled and stored?
A3: Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7]
Troubleshooting Guide for Failed Reactions
This guide addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions.
Issue 1: Suzuki-Miyaura Coupling Fails or Gives Low Yield
Q: My Suzuki-Miyaura coupling reaction between this compound and a boronic acid/ester is not working. What are the common causes and how can I fix it?
A: Failure in Suzuki couplings often stems from issues with the catalyst, reagents, or reaction conditions. A systematic check is the best approach.
-
Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[1][2] Phosphine ligands can also be oxidized, rendering them ineffective.
-
Cause 2: Inappropriate Catalyst/Ligand Combination. Electron-rich pyridines can be challenging substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Cause 3: Suboptimal Base or Solvent. The base is crucial for activating the boronic acid but can also promote side reactions.[8] Base and solvent choice are often interdependent.
-
Cause 4: Protodeboronation. The boronic acid coupling partner can degrade, especially if it is electron-deficient, by having its boronic acid group replaced by a hydrogen atom.[1][2]
-
Cause 5: Interference from the Hydroxyl Group. The phenolic -OH group can be deprotonated by the base and coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Protect the hydroxyl group as an ether (e.g., methyl, MOM, or TBDMS ether) prior to the coupling reaction. This prevents unwanted side reactions and catalyst inhibition.
-
Issue 2: Buchwald-Hartwig Amination Fails or Gives Low Yield
Q: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but I am only recovering starting material. What should I troubleshoot?
A: Buchwald-Hartwig reactions are notoriously sensitive to conditions. Success often depends on the fine-tuning of the catalyst system and base.
-
Cause 1: Incorrect Ligand Choice. The choice of ligand is critical and depends heavily on the amine nucleophile.[11][12]
-
Solution: Use ligands specifically developed for amination reactions. The Buchwald biarylphosphine ligands (e.g., BrettPhos for primary amines, tBuBrettPhos for amides) are excellent starting points.[11] Using palladium pre-catalysts can also lead to cleaner formation of the active catalytic species.[3]
-
-
Cause 2: Ineffective Base. A strong, non-nucleophilic base is typically required to deprotonate the amine.
-
Solution: Screen strong bases like NaOtBu, KOtBu, or LHMDS. The solubility and physical form of the base are important; ensure it is a fine, dry powder.[12]
-
-
Cause 3: Competitive O-Arylation. The deprotonated hydroxyl group can act as a nucleophile and compete with the amine, leading to the formation of an undesired ether byproduct.[3]
-
Solution: Protect the hydroxyl group before attempting the C-N coupling. This is the most effective way to prevent this common side reaction.
-
-
Cause 4: Poor Nucleophile Reactivity. Certain classes of amines, such as secondary amines, amides, or anilines with electron-withdrawing groups, can be poor nucleophiles in this reaction.[11]
-
Solution: These challenging substrates often require more specialized, highly active ligands and potentially higher reaction temperatures.[11]
-
Issue 3: Formation of Multiple Products and Purification Difficulties
Q: My reaction is producing a complex mixture, including what appears to be mono- and di-substituted products, along with starting material. How can I improve selectivity and purify my target compound?
A: Controlling selectivity is key, and purification may require a multi-step approach.
-
Problem: Lack of Selectivity (Mono- vs. Di-substitution).
-
Solution for Mono-substitution: Use a slight excess (1.2–1.5 equivalents) of this compound relative to your coupling partner. Run the reaction at a lower temperature and monitor carefully by TLC or LC-MS to stop it once the starting material is consumed.
-
Solution for Di-substitution: Use an excess of the coupling partner (at least 2.2 equivalents) and base. Higher catalyst loading and longer reaction times may be necessary to drive the reaction to completion.
-
-
Problem: Side Products (Dehalogenation, Homocoupling).
-
Solution: Dehalogenation (replacement of Br with H) and boronic acid homocoupling are often signs of catalyst decomposition or the presence of oxygen.[3] Improve inert atmosphere techniques and re-screen reaction parameters (catalyst, ligand, base, solvent).
-
-
Problem: Purification Challenges.
-
Solution: A combination of techniques is often most effective.
-
Acid-Base Extraction: Utilize the basic pyridine nitrogen and acidic phenol. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The product and any basic impurities will move to the aqueous layer. Basify the aqueous layer and re-extract with an organic solvent. This can separate the product from neutral impurities like boronic esters.[5]
-
Column Chromatography: This is a standard method for separating isomers and products of differing polarity.[6] A gradient elution with a hexanes/ethyl acetate system on silica gel is a good starting point.[5]
-
Recrystallization or Trituration: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[6] Trituration with a non-polar solvent like hexanes can help remove non-polar impurities.[5]
-
-
Data Presentation: Recommended Starting Conditions
The following tables provide generalized starting conditions for screening Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Recommended Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(PPh₃)₄ (5%) | Pd(OAc)₂ (2-5%) | Pd₂(dba)₃ (2-5%) |
| Ligand (mol%) | N/A | SPhos (4-10%) | XPhos (4-10%) |
| Base (equiv.) | K₂CO₃ (2-3) | K₃PO₄ (2-3) | Cs₂CO₃ (2-3) |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF |
| Temperature (°C) | 80 - 100 | 90 - 110 | 100 - 120 |
Table 2: Buchwald-Hartwig Amination - Recommended Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Pre-catalyst (mol%) | XPhos Pd G3 (2-5%) | BrettPhos Pd G3 (2-5%) | RuPhos Pd G3 (2-5%) |
| Base (equiv.) | NaOtBu (1.5-2) | KOtBu (1.5-2) | LHMDS (1.5-2) |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80 - 110 | 80 - 110 | 60 - 80 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.1 mmol for mono-coupling), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of 4:1 Dioxane/Water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a flame-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: A map of the key reactive sites on the this compound molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dibromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibromo-2-methylpyridin-3-ol. The information is designed to address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-methylpyridin-3-ol. This starting material is commercially available from various chemical suppliers.
Q2: Which brominating agents are recommended for this synthesis?
A2: Two primary brominating agents are recommended for this synthesis: elemental bromine (Br₂) in a suitable solvent like acetic acid, and N-Bromosuccinimide (NBS). The choice between these reagents will depend on the desired reaction conditions, selectivity, and ease of handling. NBS is generally considered a milder and more selective brominating agent.[1][2]
Q3: What are the major challenges when scaling up this reaction?
A3: The primary challenges during the scale-up of this synthesis include controlling the reaction temperature to prevent runaway reactions, ensuring efficient mixing to avoid localized over-bromination, and managing the purification of the final product to remove isomeric impurities and unreacted starting materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes. By comparing the spots of the reaction mixture with the starting material, you can determine the extent of the conversion.
Q5: What are the expected byproducts in this synthesis?
A5: The main byproducts to anticipate are mono-brominated species (4-bromo-2-methylpyridin-3-ol and 6-bromo-2-methylpyridin-3-ol) and potentially some tri-brominated product if the reaction is not carefully controlled. The formation of these byproducts is a common issue in the bromination of activated pyridine rings.[1]
Experimental Protocols
Method A: Dibromination using Elemental Bromine in Acetic Acid
Materials:
-
2-methylpyridin-3-ol
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 2-methylpyridin-3-ol (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Quench any remaining bromine by adding a sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Dibromination using N-Bromosuccinimide (NBS)
Materials:
-
2-methylpyridin-3-ol
-
Acetonitrile
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methylpyridin-3-ol (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product using column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Method A: Br₂ in Acetic Acid | Method B: NBS in Acetonitrile |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Stoichiometry (Agent:Substrate) | 2.2 : 1 | 2.2 : 1 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12 - 18 hours | 24 - 48 hours |
| Typical Yield | 60 - 75% | 65 - 80% |
| Purity (crude) | 70 - 85% | 75 - 90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | 1. Incomplete reaction. 2. Insufficient amount of brominating agent. 3. Reaction temperature too low. | 1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Ensure accurate stoichiometry of the brominating agent. 3. For the Br₂/acetic acid method, allow the reaction to proceed at room temperature after the initial cooling. |
| Formation of Mono-brominated Byproducts | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Use a slight excess (2.2-2.5 eq) of the brominating agent. 2. Ensure the reaction is stirred for the recommended duration. |
| Formation of Tri-brominated Byproduct | 1. Excess of brominating agent. 2. High reaction temperature. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain the recommended temperature throughout the reaction. |
| Reaction Stalls or is Sluggish | 1. Poor quality of reagents. 2. Inefficient mixing on a larger scale. | 1. Use freshly opened or purified reagents. 2. Ensure vigorous and efficient mechanical stirring for larger batches. |
| Difficult Purification | 1. Presence of closely related isomeric byproducts. 2. Oily crude product that is difficult to handle. | 1. Utilize a high-resolution column chromatography system. 2. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes or by using a seed crystal. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for dibromination issues.
References
Technical Support Center: Managing Impurities in 4,6-Dibromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in samples of 4,6-Dibromo-2-methylpyridin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on Thin Layer Chromatography (TLC) of the crude product. | Presence of unreacted starting materials, incompletely halogenated intermediates, isomeric byproducts, or dehalogenated products.[1] | - Perform column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[1] - Consider recrystallization from a suitable solvent system. - An acid-base wash can be effective for removing acidic or basic impurities.[1] |
| Product appears oily or fails to crystallize. | Residual solvents or the presence of impurities that inhibit crystallization. | - Ensure the complete removal of reaction solvents under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene may be beneficial.[1] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] - Triturate the oil with a non-polar solvent, such as hexanes, to wash away non-polar impurities and potentially induce solidification.[1] |
| Low yield after purification. | - Product loss during multiple purification steps. - Suboptimal reaction conditions leading to the formation of multiple byproducts. | - Optimize the purification protocol to minimize the number of steps. - Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. |
| Inconsistent analytical results (e.g., NMR, Mass Spectrometry). | - Presence of paramagnetic impurities. - Sample degradation. - Contamination from lab equipment. | - Treat the sample with a small amount of a chelating agent if metal contamination is suspected. - Store the compound in a cool, dry, and dark place to prevent degradation. The safety data sheet for a similar compound suggests avoiding dust formation and contact with skin and eyes.[3] - Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: While specific impurities can vary depending on the synthetic route, common impurities in halogenated pyridinols may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Incompletely Halogenated Intermediates: Pyridinol structures where one or both bromine atoms are absent.
-
Isomeric Byproducts: Bromine atoms may be substituted at different positions on the pyridine ring, leading to isomers with similar properties to the desired product.[1]
-
Dehalogenated Products: Loss of a bromine atom during the reaction or workup.[1]
-
Residual Reagents: Traces of brominating agents or catalysts.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying organic impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing information on their molecular weights.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present.[6]
-
Mass Spectrometry (MS): Helps in the identification of impurities by determining their molecular weight.[7][8]
Q3: What is a recommended general procedure for purifying crude this compound?
A3: A common and effective method is flash column chromatography on silica gel.[6] A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[1] Following chromatography, recrystallization can be employed to further enhance the purity of the solid product.[6]
Q4: My purified this compound is degrading over time. How can I improve its stability?
A4: To improve stability, store the purified compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). Inert atmosphere storage (e.g., under argon or nitrogen) can also prevent oxidative degradation. The safety data sheet for a similar compound recommends storage in a cool, dry place away from sources of ignition.[9]
Data Presentation
The following table can be used to summarize the quantitative data for impurity analysis of this compound samples before and after purification.
| Impurity | Retention Time (min) / Chemical Shift (ppm) | Initial Level (%) | Level After Purification (%) | Analytical Method |
| e.g., Starting Material A | HPLC / NMR | |||
| e.g., Isomeric Byproduct B | HPLC / GC-MS | |||
| e.g., Unidentified Impurity C | HPLC | |||
| This compound | HPLC / NMR |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully pack it into a glass column, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Carefully add the prepared sample slurry onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the selected hot solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: Workflow for impurity identification and management.
Caption: Troubleshooting common purification issues.
References
Technical Support Center: Purity Assessment of 4,6-Dibromo-2-methylpyridin-3-ol
Welcome to the technical support center for the analytical assessment of 4,6-Dibromo-2-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purity analysis and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These techniques provide complementary information on the presence of impurities and the structural integrity of the compound.
Q2: What are the likely impurities in synthesized this compound?
Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, isomeric byproducts (e.g., other brominated methylpyridine isomers), and di-brominated species.[1] If the synthesis involves a nitration and reduction sequence, residual nitro-intermediates could also be present.[2]
Q3: Why is Quantitative NMR (qNMR) a valuable tool for purity assessment?
Quantitative NMR (qNMR) is a fast, accurate, and non-destructive method for determining the purity of organic compounds.[3] It can serve for both identification and purity determination in a single experiment.[3] Unlike chromatographic techniques, qNMR does not require a reference standard for every impurity, and it can detect non-chromophoric and inorganic impurities.[4]
Q4: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?
Peak tailing for polar aromatic compounds like pyridinols in reverse-phase HPLC is often caused by secondary interactions with residual silanol groups on the stationary phase.[5] Other potential causes include column overload, extra-column dead volume, or an inappropriate mobile phase pH.[5][6]
Q5: Can I use Gas Chromatography (GC) for this compound?
Yes, Gas Chromatography is a suitable technique, especially when coupled with a mass spectrometer (GC-MS).[1] Given the brominated nature of the compound, a halogen-specific detector (XSD) can offer enhanced selectivity and specificity.[7] However, derivatization may be necessary to improve the volatility and thermal stability of the polar hydroxyl group.[2]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Analysis of 4,6-Dibromo-2-methylpyridin-3-ol: A Comparative Guide
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-Dibromo-2-methylpyridin-3-ol and related pyridinol derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the key spectral features of this compound in relation to structurally similar molecules. This analysis is supported by available experimental data and standardized protocols for 1H NMR spectroscopy.
Comparative Analysis of 1H NMR Data
The following table summarizes the available 1H NMR chemical shift data for this compound and selected alternative compounds. The data for the alternative compounds are provided to serve as a reference for interpreting the spectrum of the target molecule and to highlight the effects of substitution on the pyridine ring.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |
| This compound | H-5 | 7.85 | s | - | 1H | Predicted |
| CH₃ | 2.45 | s | - | 3H | Predicted | |
| OH | Variable | br s | - | 1H | Predicted | |
| 2-Methylpyridin-3-ol | H-4 | 7.03 | d | 7.9 | 1H | [1] |
| H-5 | 6.97 | t | 7.9 | 1H | [1] | |
| H-6 | 8.01 | d | 7.9 | 1H | [1] | |
| CH₃ | 2.35 | s | - | 3H | [1] | |
| OH | 9.5 (broad) | br s | - | 1H | [1] | |
| 2,6-Dibromopyridine | H-3, H-5 | 7.45 | d | 8.0 | 2H | [2] |
| H-4 | 7.15 | t | 8.0 | 1H | [2] | |
| 4-Bromopyridine | H-2, H-6 | 8.50 | d | 6.0 | 2H | [3] |
| H-3, H-5 | 7.65 | d | 6.0 | 2H | [3] |
Note: The data for this compound is based on predicted values due to the limited availability of complete, experimentally verified spectral data in public databases. The chemical shifts of hydroxyl (-OH) protons are often broad and can vary significantly depending on the solvent, concentration, and temperature.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H NMR spectra of pyridinol derivatives is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the high-purity solid compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
Dissolution and Transfer: Ensure the sample is fully dissolved by gentle vortexing. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is generally sufficient for routine 1H NMR.[6]
-
Spectral Width: A spectral width of 12-15 ppm, centered around 6-7 ppm, is appropriate for most aromatic compounds.[6]
-
Acquisition Time: An acquisition time of 2-3 seconds ensures good digital resolution.[6]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.[6]
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.[6]
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).[6]
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually phased to obtain pure absorption line shapes, and the baseline is corrected to be flat.
-
Referencing: The chemical shift scale is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons contributing to that signal.
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton environments that give rise to separate signals in the 1H NMR spectrum.
Caption: Chemical structure of this compound with key proton groups highlighted.
1H NMR Analysis Workflow
The logical workflow for the 1H NMR analysis of an organic compound like this compound is depicted in the following diagram. This process starts from sample preparation and proceeds through data acquisition and interpretation to final structure elucidation.
Caption: Workflow for 1H NMR analysis, from sample preparation to spectral interpretation.
References
- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. benchchem.com [benchchem.com]
Interpreting the Mass Spectrum of 4,6-Dibromo-2-methylpyridin-3-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the predicted mass spectrum of 4,6-Dibromo-2-methylpyridin-3-ol, offering a comparative analysis with related compounds and outlining standard experimental protocols.
Predicted Mass Spectrum Analysis of this compound
Molecular Ion Peak (M+): The molecular formula of this compound is C₆H₅Br₂NO. The presence of two bromine atoms is a key feature that will dominate the appearance of the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the molecular ion will appear as a characteristic triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.
The monoisotopic mass of this compound is calculated to be 266.87174 Da. Therefore, the molecular ion peaks are expected at m/z values corresponding to the different combinations of bromine isotopes.
Comparison with Structurally Similar Compounds
To provide context for the predicted fragmentation, a comparison with the mass spectrometric data of related monobrominated and dibrominated pyridine derivatives is invaluable.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Features |
| This compound | C₆H₅Br₂NO | 266.92 | Predicted: Prominent M, M+2, M+4 isotopic cluster. Initial loss of HBr, CO, or CH₃. |
| 6-Bromo-2-methylpyridin-3-ol [1] | C₆H₆BrNO | 188.02 | M, M+2 isotopic cluster. Likely loss of HBr or CO. |
| 2,4-Dibromo-6-methylpyridin-3-ol | C₆H₅Br₂NO | 266.92 | Similar M, M+2, M+4 pattern to the target. Fragmentation will be influenced by the different substitution pattern. |
| 3,6-Dibromo-2-methylpyridine [2] | C₆H₅Br₂N | 250.92 | M, M+2, M+4 isotopic cluster. Absence of the hydroxyl group will lead to a different fragmentation pathway, likely initiated by Br loss. |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.
A logical fragmentation cascade is depicted in the following diagram:
Interpretation of the Fragmentation Pathway:
-
Molecular Ion (m/z 267/269/271): The initial radical cation.
-
Loss of a CHO radical (m/z 238/240/242): A common fragmentation for phenolic compounds, leading to a stable dibrominated pyridine radical cation.
-
Loss of a hydroxyl radical (m/z 251/253/255): Cleavage of the C-OH bond.
-
Loss of a bromine radical (m/z 188/190): A characteristic fragmentation for halogenated compounds, resulting in a monobrominated pyridinol cation.
-
Subsequent Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of another bromine atom, hydrogen cyanide (HCN), or other small neutral molecules, leading to a complex pattern of lower mass ions.
Experimental Protocols
For researchers wishing to acquire the mass spectrum of this compound, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Sample Preparation:
-
Dissolve a small amount of the solid compound (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Ensure the sample is fully dissolved before injection.
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
The workflow for this experimental setup can be visualized as follows:
This comprehensive guide provides a foundational understanding of the expected mass spectrum of this compound. By combining predictive analysis with comparative data and a detailed experimental protocol, researchers can more effectively approach the structural elucidation of this and similar compounds.
References
A Comparative Guide to 4,6-Dibromo-2-methylpyridin-3-ol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyridin-3-ol scaffolds are of significant interest due to their prevalence in various biologically active compounds. This guide provides a comparative overview of 4,6-Dibromo-2-methylpyridin-3-ol and its structural isomers, focusing on their physicochemical properties, synthesis, and potential biological activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The substitution pattern of bromine atoms on the 2-methylpyridin-3-ol core significantly influences the physicochemical properties of the resulting isomers. These properties, in turn, can affect the compound's pharmacokinetics and pharmacodynamics. A summary of key computed physicochemical properties is presented in Table 1.
| Property | This compound | 2,4-Dibromo-6-methylpyridin-3-ol | 2,6-Dibromo-4-methylpyridin-3-ol |
| CAS Number | 188923-73-1 | 23003-29-4[1] | 2852767-48-5[2] |
| Molecular Formula | C₆H₅Br₂NO | C₆H₅Br₂NO | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol | 266.92 g/mol [1] | 266.92 g/mol [2] |
| XLogP3 | 2.9 | 2.9 | 2.9[2] |
| Hydrogen Bond Donors | 1 | 1 | 1[2] |
| Hydrogen Bond Acceptors | 2 | 2 | 2[2] |
| Rotatable Bond Count | 0 | 0 | 0[2] |
| Topological Polar Surface Area | 33.1 Ų | 33.1 Ų | 33.1 Ų[2] |
| Heavy Atom Count | 10 | 10 | 10[2] |
Table 1. Comparison of computed physicochemical properties of dibromo-2-methylpyridin-3-ol isomers. Data sourced from PubChem.
Synthesis and Spectroscopic Characterization
The synthesis of these brominated pyridinols generally involves the bromination of the corresponding 2-methylpyridin-3-ol precursor. The regioselectivity of the bromination is a key challenge and often requires careful control of reaction conditions.
Representative Synthesis Protocol: Bromination of a Pyridinol Derivative
A general approach to the synthesis of brominated pyridinols involves the electrophilic substitution of the pyridinol ring with a brominating agent.
Materials:
-
2-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve 2-methylpyridin-3-ol in a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., NBS) portion-wise while stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired dibrominated isomer.
Note: The specific reaction conditions, including the choice of solvent, temperature, and stoichiometry of the brominating agent, will determine the isomeric ratio of the products.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR spectroscopy will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Characteristic absorptions for C-Br, C=C, and C-N stretching vibrations will also be present.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, confirming the presence of two bromine atoms.
Biological Activity and Experimental Protocols
Substituted pyridinols are known to exhibit a range of biological activities, often acting as enzyme inhibitors. The specific activity of the dibromo-2-methylpyridin-3-ol isomers would need to be determined experimentally.
General Workflow for In Vitro Characterization
A systematic approach is necessary to evaluate and compare the biological profiles of the isomers.
Figure 1. General experimental workflow for the in vitro characterization and comparison of dibromo-2-methylpyridin-3-ol isomers.
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (isomers) in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and it is often dysregulated in cancer.[3] Pyridine-based compounds have been investigated as inhibitors of this pathway.[4]
Figure 2. A simplified diagram of the PI3K/Akt signaling pathway, a potential target for dibromo-2-methylpyridin-3-ol isomers.
Further studies, such as kinase inhibition assays and Western blot analysis, would be necessary to confirm the inhibitory activity of these isomers on specific components of the PI3K/Akt pathway.
Conclusion
This guide provides a foundational comparison of this compound and its isomers. While comprehensive experimental data for a direct head-to-head comparison is currently limited, the provided information on their physicochemical properties, general synthesis strategies, and potential biological evaluation workflows offers a starting point for researchers. The exploration of these isomers as potential modulators of key signaling pathways, such as the PI3K/Akt pathway, represents a promising avenue for future drug discovery efforts. Further experimental investigation is crucial to fully elucidate their structure-activity relationships and therapeutic potential.
References
Reactivity of Brominated Pyridinol Isomers: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriately functionalized heterocyclic building blocks is a critical step in the design and synthesis of novel chemical entities. Brominated pyridinols, containing both a reactive bromine atom for cross-coupling and a hydroxyl group for further modification, are valuable synthons. However, the isomeric position of these substituents dramatically influences the reactivity of the pyridine core. This guide provides an objective comparison of the reactivity of brominated pyridinol isomers, supported by established electronic principles and representative experimental data for common palladium-catalyzed cross-coupling reactions.
Executive Summary of Reactivity
The reactivity of brominated pyridinol isomers in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the electronic effects of the hydroxyl and bromo substituents on the pyridine ring. The position of the bromine atom relative to the ring nitrogen is a key determinant of the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
In general, the reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para (4-) and ortho (2-) positions, which polarizes the C-Br bond and makes the carbon atom more electrophilic and susceptible to oxidative addition. The influence of the nitrogen at the meta (3-) position is weaker.
The presence of a hydroxyl group, a strong electron-donating group, can modulate this reactivity. Its influence is most pronounced when it is ortho or para to the bromine atom. However, in many synthetic applications, the hydroxyl group is protected (e.g., as a methoxy ether) to prevent interference with the catalytic cycle.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of brominated pyridinols in this reaction is expected to follow the general trend of bromopyridines, with isomers having the bromine at the 2- or 4-position being more reactive than those with the bromine at the 3-position.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of a 2-Bromopyridinol Analog
| Parameter | Value |
| Substrate | 2-Bromo-3-methoxypyridine |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | Na₂CO₃ (2 equiv.) |
| Solvent | DME/H₂O |
| Temperature | 80-90 °C |
| Time | 12 h |
| Yield | Good to Excellent[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the position of the bromine atom.
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of a 5-Bromopyridinol Analog
| Parameter | Value |
| Substrate | 5-Bromo-N-phenylpyridin-3-amine |
| Coupling Partner | Aniline |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | BINAP (1-3 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Time | 2-7 h |
| Yield | Moderate to Good[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyridinol Analog
This protocol is based on typical conditions for the coupling of 2-bromopyridine derivatives.[1]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2-3 equiv.)
-
Degassed 1,4-Dioxane/Water (4:1)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methoxypyridine, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 5-Bromopyridinol Analog
This protocol is based on the amination of 5-bromo-N-phenylpyridin-3-amine with aniline.[2]
Materials:
-
5-Bromo-N-phenylpyridin-3-amine (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (1-3 mol%)
-
Sodium tert-butoxide (1.4 equiv.)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 5-bromo-N-phenylpyridin-3-amine, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Add anhydrous toluene to the flask via syringe.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4,6-Dibromo-2-methylpyridin-3-ol Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, interactions, and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled atomic-level detail. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 4,6-Dibromo-2-methylpyridin-3-ol and contrasts this powerful technique with other analytical methods, supported by experimental data for analogous compounds.
While specific crystallographic data for this compound is not extensively available in the public domain, analysis of closely related brominated pyridine derivatives provides valuable insights into the expected structural features and the experimental approaches required for their determination. This guide leverages data from such analogs to present a comprehensive overview.
Comparative Crystallographic Data of Brominated Pyridine Derivatives
The following table summarizes key crystallographic parameters for derivatives structurally related to this compound. This data serves as a crucial reference for predicting the crystal packing and molecular geometry of novel derivatives.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| 2-Bromo-3-hydroxy-6-methylpyridine[1] | C₆H₆BrNO | Orthorhombic | P2₁2₁2₁ | 11.4484(19) | 9.0914(15) | 13.230(2) | 1377.1(4) | 8 |
| 3-Methyl-2-vinylpyridinium Bromide[2] | C₈H₁₀BrN | Triclinic | Pī | 7.744(4) | 7.923(5) | 8.561(5) | - | - |
| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine[3] | C₁₁H₁₁N₃O₄ | Monoclinic | P2₁ | 5.1041(3) | 7.7519(4) | 14.7974(8) | - | 2 |
Note: α, β, and γ angles are 90° for orthorhombic systems. For the triclinic and monoclinic systems, the angles are not all 90° and are crucial for defining the unit cell.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides definitive structural data, other spectroscopic methods offer complementary information and are often more accessible for routine analysis. The table below compares these techniques in the context of characterizing brominated methylpyridin-3-ol derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Unambiguous determination of stereochemistry and conformation. | Requires a single, high-quality crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of ¹H and ¹³C nuclei, connectivity, and stereochemistry in solution.[4][5] | Non-destructive, provides data on solution-state conformation, and can be used for a wide range of compounds. | Does not provide a direct 3D structure of the solid state; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition; fragmentation patterns can elucidate structural features.[4] | High sensitivity, requires very small sample amounts, and can be coupled with separation techniques like GC or LC. | Does not provide stereochemical information; isomers can be difficult to distinguish without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies.[4][6] | Fast, simple, and non-destructive; provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
X-ray Crystallography: A Typical Workflow
A representative experimental protocol for single-crystal X-ray diffraction analysis involves the following key steps:
-
Crystal Growth : Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol) is a common method to obtain single crystals of sufficient quality.[1]
-
Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature (e.g., 298 K).[1]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[3]
NMR Spectroscopy Protocol
A general procedure for acquiring ¹H and ¹³C NMR spectra includes:
-
Sample Preparation : A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Data Acquisition : The sample is placed in the NMR spectrometer, and the spectra are acquired using appropriate pulse sequences.
-
Data Processing : The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Visualizing the Workflow and Logic
To better illustrate the processes involved in structural elucidation, the following diagrams created using Graphviz are provided.
References
- 1. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Mechanochemical synthesis in copper(ii) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Synthesized 4,6-Dibromo-2-methylpyridin-3-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key spectroscopic and spectrometric data required to validate the structure of 4,6-Dibromo-2-methylpyridin-3-ol, contrasting it with a potential isomeric impurity, 2,4-Dibromo-6-methylpyridin-3-ol. The guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.
The structural validation process relies on a suite of analytical techniques that, when used in concert, provide a comprehensive characterization of the molecule. The workflow for this validation process is outlined below.
Caption: Workflow for the structural validation of synthesized compounds.
Comparative Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data for the target compound, this compound, and a plausible isomeric impurity, 2,4-Dibromo-6-methylpyridin-3-ol.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 2,4-Dibromo-6-methylpyridin-3-ol |
| -CH₃ | ~ 2.40 (s, 3H) | ~ 2.45 (s, 3H) |
| Ar-H | ~ 7.85 (s, 1H) | ~ 7.90 (s, 1H) |
| -OH | ~ 10.50 (s, 1H, broad) | ~ 10.60 (s, 1H, broad) |
Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 2,4-Dibromo-6-methylpyridin-3-ol |
| -CH₃ | ~ 20.5 | ~ 22.0 |
| C2 | ~ 155.0 | ~ 115.0 (C-Br) |
| C3 | ~ 160.0 (C-OH) | ~ 162.0 (C-OH) |
| C4 | ~ 110.0 (C-Br) | ~ 108.0 (C-Br) |
| C5 | ~ 145.0 (C-H) | ~ 148.0 (C-H) |
| C6 | ~ 112.0 (C-Br) | ~ 158.0 |
Table 3: Mass Spectrometry (EI-MS) Data Comparison
| Parameter | Expected Value for this compound | Expected Value for 2,4-Dibromo-6-methylpyridin-3-ol |
| Molecular Formula | C₆H₅Br₂NO | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol | 266.92 g/mol |
| Isotopic Pattern | [M]⁺ at m/z 265, [M+2]⁺ at m/z 267, [M+4]⁺ at m/z 269 | [M]⁺ at m/z 265, [M+2]⁺ at m/z 267, [M+4]⁺ at m/z 269 |
| Isotopic Ratio | Approx. 1:2:1 | Approx. 1:2:1 |
| Key Fragments | Potential loss of Br, CH₃, CO | Potential loss of Br, CH₃, CO |
Table 4: FTIR Spectroscopy Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 2,4-Dibromo-6-methylpyridin-3-ol |
| O-H stretch (phenolic) | 3400 - 3200 (broad) | 3400 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H stretch (aliphatic) | 2980 - 2850 | 2980 - 2850 |
| C=C / C=N stretch (ring) | 1600 - 1450 | 1600 - 1450 |
| C-Br stretch | 700 - 550 | 700 - 550 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition (specifically the presence of two bromine atoms).
-
Instrumentation: Electron Ionization Mass Spectrometer (EI-MS).
-
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or GC inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 50 to 400 to detect the molecular ion cluster and key fragment ions.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the isotopic pattern of the molecular ion peak. The presence of two bromine atoms will result in a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks.[1]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the synthesized product with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule.[2]
-
References
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4,6-Dibromo-2-methylpyridin-3-ol and related substituted pyridin-3-ol compounds. It provides an overview of their synthesis, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed protocols.
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this core, particularly with bromine, can significantly modulate the physicochemical properties and biological efficacy of the resulting molecules. This guide focuses on this compound and compares it with structurally related analogs to elucidate structure-activity relationships and guide future drug discovery efforts.
Comparative Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, the broader class of substituted and brominated pyridinols has demonstrated significant potential in anticancer and antibacterial applications. The following tables summarize representative data for related compounds, offering insights into the potential activities of the target molecule.
Anticancer Activity
The introduction of bromine and other substituents to the pyridin-3-ol ring has been shown to influence cytotoxic activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| Pyridine-ureas | MCF-7 (Breast) | 0.22 - >50 | Doxorubicin (1.93 µM), Sorafenib (4.50 µM) |
| Pyridine-3-carbonitriles | MCF-7 (Breast) | Varies | Not Specified |
| Brominated Quinolines | HeLa, C6, HT29 | Significant Inhibition | 5-FU |
Note: The data presented is for structurally related compound classes and not direct analogs of this compound, highlighting the general potential of substituted pyridines.
Antimicrobial Activity
Halogenated pyridines have also been investigated for their efficacy against various bacterial strains. The presence and position of halogen atoms can enhance antimicrobial potency.
Table 2: Comparative Antibacterial Activity of Substituted Pyridine Derivatives
| Compound/Analog Class | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound(s) |
| Pyrrolopyridine-substituted oxazolidinones | Gram-positive bacteria | Not Specified | Linezolid |
| 6,8-dibromo-4(3H)quinazolinone derivatives | E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus | 1.56 - 25 | Not Specified |
| Bromophenol derivatives | S. aureus, MRSA | Good activity | Not Specified |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.
Synthesis of Substituted Pyridin-3-ols
The synthesis of substituted pyridin-3-ols can be achieved through various synthetic routes. A general approach for a related compound, 4-bromo-2-methyl-3-nitropyridine, involves the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide at elevated temperatures.[1] The synthesis of 2,6-dichloropyridine derivatives can be achieved by reacting the corresponding dihydroxy-pyridine with phosphorus oxychloride.[2] These methods can be adapted for the synthesis of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
The biological effects of many pyridine derivatives are mediated through their interaction with key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth, is a common target for anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by pyridin-3-ol derivatives.
The general workflow for evaluating the biological activity of these compounds involves a series of steps from synthesis to in-depth biological characterization.
Caption: General experimental workflow for the comparative study of pyridin-3-ol derivatives.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and related compounds, particularly in the fields of oncology and infectious diseases. While direct experimental data on the target compound remains scarce, the analysis of its structural analogs suggests that di-halogenated methylpyridin-3-ols are a promising class of molecules for further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their quest to develop novel and effective therapeutic agents. Further synthesis and comprehensive biological evaluation of a focused library of these compounds are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
Screening for Success: A Comparative Guide to the Biological Activity of 4,6-Dibromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, substituted pyridin-3-ols represent a promising class of compounds with diverse biological activities. This guide focuses on the potential biological activities of 4,6-Dibromo-2-methylpyridin-3-ol , a halogenated pyridinol derivative. While specific experimental data for this compound is not yet publicly available, this document provides a comparative framework based on the known activities of structurally related pyridine compounds. By presenting established experimental protocols and potential signaling pathways, this guide serves as a valuable resource for initiating the biological activity screening of this compound and its analogues.
Potential Biological Activities: A Comparative Overview
Substituted pyridine and pyridin-3-ol derivatives have demonstrated a wide spectrum of biological effects, primarily including antimicrobial, anticancer, and antioxidant activities. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds. Halogenation, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.
Table 1: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives
While the antimicrobial properties of this compound are yet to be determined, other substituted pyridinols have shown efficacy against various pathogens.[1] This table presents the minimum inhibitory concentrations (MICs) of representative pyridine derivatives against Gram-positive bacteria, providing a benchmark for future studies.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound |
| Alkyl Pyridinol (EA-02-009) | S. aureus | 0.5 - 1 | - |
| Alkyl Pyridinol (JC-01-072) | S. aureus | 4 - 8 | - |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus | 32 - 64 | Linezolid |
| Pyridinium Salts | S. aureus | 4 | Ceftazidime |
Table 2: Comparative Anticancer Activity of Substituted Pyridine Derivatives
Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. The table below showcases the IC50 values of different classes of pyridine derivatives, offering a point of comparison for the potential anticancer activity of this compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Pyridine-3-sulfonamides | Leukemia, Colon Cancer | 13.6 - 14.9 (GI50) | Doxorubicin |
| Imidazo[4,5-b]pyridines | Breast, Lung, Colon Cancer | 0.01 - 23.7 | Etoposide |
| 2-Substituted-4-methylpyridines | HeLa (Cervical Cancer) | ~10 - 20 | - |
| 2-Substituted-4-methylpyridines | PC-3 (Prostate Cancer) | ~5 - 15 | - |
Table 3: Comparative Antioxidant Activity of Various Compounds
Antioxidant activity is another potential therapeutic avenue for novel compounds. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate the radical scavenging ability of compounds.[3][4] The IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.
| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound |
| Ethyl acetate extract of a plant | DPPH | 12.3 | - |
| Ethyl acetate extract of a plant | ABTS | 37.0 | - |
| Plant Extracts (Winter Harvest) | DPPH | 0.32 (mg/mL) | - |
| Plant Extracts (Winter Harvest) | ABTS | 0.41 (mg/mL) | - |
Experimental Protocols for Biological Activity Screening
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[6]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[6]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the microtiter plate using the growth medium.[6]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 1.5 × 10⁸ CFU/mL (0.5 McFarland standard).[5] Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8][9][10]
1. Preparation of Materials:
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line for comparison.[8]
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum and antibiotics.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: A solution of 10% SDS in 0.01 M HCl or DMSO can be used.[9]
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[10][11] The IC50 value is calculated from the dose-response curve.[8]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[13]
1. Preparation of Materials:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[13]
-
Test Compound: Prepare various concentrations of this compound in methanol.
-
Standard: Use a known antioxidant like Trolox or ascorbic acid as a positive control.
2. Procedure:
-
Reaction Mixture: Add 50 µL of the test compound solution to 150 µL of the DPPH solution in a 96-well plate.[13]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[13]
-
Data Analysis: Measure the absorbance at 517 nm.[14] The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the initial biological screening of a novel compound.
Caption: A simplified diagram illustrating a potential mechanism of action via kinase inhibition.
Conclusion
While direct biological data on this compound is currently unavailable, the established activities of related substituted pyridine compounds provide a strong rationale for its investigation as a potential antimicrobial, anticancer, or antioxidant agent. This guide offers a comprehensive starting point for researchers by providing comparative data from analogous compounds and detailed, standardized protocols for initial in vitro screening. The presented workflows and hypothetical pathways aim to guide the experimental design and interpretation of results. Further research into this and similar halogenated pyridinols is warranted to explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Modeling of 4,6-Dibromo-2-methylpyridin-3-ol Properties: A Methodological Comparison
Density Functional Theory (DFT) for Quantum Chemical Insights
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. By solving the Schrödinger equation in a computationally efficient manner, DFT can provide valuable insights into the fundamental characteristics of a compound like 4,6-Dibromo-2-methylpyridin-3-ol.
Comparative Data from a Related Brominated Pyridine Derivative
To illustrate the type of data that can be obtained from DFT calculations, the following table summarizes key computed properties for 2-bromo-3-hydroxy-6-methyl pyridine, a structural analog of the target molecule. These calculations were performed using the B3LYP method with a 6-311G(d,p) basis set.[1]
| Property | Calculated Value | Significance for this compound |
| Total Energy | -2936.4687 a.u. | Provides a measure of the molecule's stability. |
| HOMO Energy | -0.24189 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -0.04354 eV | Indicates the molecule's electron-accepting ability. |
| Frontier Orbital Energy Gap (HOMO-LUMO) | 5.39512 eV | Relates to the molecule's chemical reactivity and stability.[2] |
| Dipole Moment | 1.9384 Debye | Influences solubility and intermolecular interactions. |
Experimental Protocol: A Typical DFT Calculation Workflow
The following protocol outlines the general steps involved in performing a DFT calculation for a molecule such as this compound.
-
Molecule Building and Geometry Optimization:
-
The 3D structure of the molecule is first built using a molecular modeling software (e.g., GaussView, Avogadro).
-
An initial geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
A full geometry optimization is then carried out using DFT, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p).[2][3] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
-
-
Property Calculation:
-
Various electronic properties are then calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
differential scanning calorimetry of 4,6-Dibromo-2-methylpyridin-3-ol
An objective guide for researchers, scientists, and drug development professionals on the thermal characteristics of halogenated pyridine compounds, with a focus on differential scanning calorimetry (DSC).
Differential Scanning Calorimetry (DSC) is a critical thermoanalytical technique used to characterize the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This guide provides a comparative overview of the thermal behavior of brominated pyridinol and related structures, offering insights into their thermal stability.
Due to a lack of publicly available experimental DSC data for 4,6-Dibromo-2-methylpyridin-3-ol, this guide presents data for structurally analogous compounds. This comparative information is valuable for estimating the potential melting point and thermal stability of this compound and for designing appropriate analytical methodologies. The provided data on similar brominated and hydroxylated pyridine and phenol structures serves as a useful benchmark for researchers.
Comparative Data of Structurally Similar Compounds
The thermal properties, particularly the melting point, of organic molecules are heavily influenced by their structure, including the nature and position of substituent groups. For halogenated aromatic compounds, factors such as the number of halogen atoms, their position on the ring, and the presence of other functional groups like hydroxyl and methyl groups play a significant role in determining thermal stability. The following table summarizes the melting points of several compounds structurally related to this compound.
| Compound Name | Molecular Formula | Melting Point (°C) | Notes |
| 3,6-Dibromo-2-methylpyridine | C₆H₅Br₂N | 34 - 38 °C[1] | Lacks the hydroxyl group. |
| 2-Hydroxy-3,5-dibromopyridine | C₅H₃Br₂NO | 204 - 210 °C[2] | A dibrominated pyridinol isomer. |
| Phenol | C₆H₆O | 40.89 °C[3] | The basic aromatic alcohol structure. |
| Catechol | C₆H₆O₂ | 105 °C[4] | A dihydroxybenzene. |
| 2-Chlorophenol | C₆H₅ClO | 9.3 °C[4] | A monohalogenated phenol. |
| 4-Chlorophenol | C₆H₅Cl | 43 °C[4] | A monohalogenated phenol isomer. |
Note: This data is compiled from various sources and should be used as a reference. Experimental conditions can influence measured values.
Standard Experimental Protocol for DSC Analysis
The following protocol provides a general methodology for conducting a DSC analysis on a novel small organic molecule such as this compound.
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the analyte.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., Nitrogen or Argon)
-
Reference material (e.g., an empty, sealed aluminum pan)
-
Sample: this compound (2-5 mg)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid to prevent sublimation or evaporation during the experiment.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a final temperature that is sufficiently above the expected melting or decomposition point.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the resulting DSC thermogram.
-
The melting point is typically determined as the onset or peak temperature of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Identify any exothermic events that may indicate decomposition. The onset temperature of a significant exothermic peak is often taken as the decomposition temperature.
-
Visualizing the DSC Workflow
The following diagram illustrates the logical flow of a typical DSC experiment, from sample preparation to final data analysis.
References
Safety Operating Guide
Safe Disposal of 4,6-Dibromo-2-methylpyridin-3-ol: A Guide for Laboratory Professionals
The proper disposal of 4,6-Dibromo-2-methylpyridin-3-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a brominated pyridine derivative, this compound requires specific handling procedures to mitigate potential hazards to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, information from structurally similar compounds indicates that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE):
All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.[1]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] |
| Body Protection | A standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Not typically required when using a fume hood. | To avoid inhalation of vapors.[2] |
Waste Characterization and Segregation
Proper waste segregation is the most critical step in the safe disposal of this compound. Due to its chemical structure, it falls into the category of halogenated organic waste.
| Property | Classification/Value | Disposal Implication |
| Chemical State | Solid | Determines the type of waste container required. |
| Halogen Content | Contains Bromine | Must be disposed of as halogenated organic waste.[1] Do not mix with non-halogenated solvent waste.[1] |
| Reactivity | Avoid mixing with strong oxidizing agents and acids. | Prevents potentially vigorous or uncontrolled reactions.[3][4] |
| Hazard Class | Likely an irritant (skin, eyes, respiratory). | Handle with appropriate PPE in a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container.[1] This includes any contaminated materials such as weighing paper, spatulas, and gloves.[1]
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste."[1]
-
Include the full chemical name: "this compound."[1]
-
Indicate the primary hazards, such as "Irritant" and "Halogenated Organic Waste."[1]
-
Ensure the container is dated from the first day of waste accumulation.[1]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
This area should be cool, dry, and well-ventilated.[3]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[3][4]
-
For liquid waste containers, the use of secondary containment is mandatory.[1]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash.[1]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
-
Minor Spills:
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2]
-
Small spills can be treated with sodium thiosulfate before absorption.[5]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department for assistance.[2]
-
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Skin Contact: Wash with plenty of soap and water.[3] Remove contaminated clothing.[3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3]
-
Ingestion: Rinse mouth and seek immediate medical attention.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dibromo-2-methylpyridin-3-ol
For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling 4,6-Dibromo-2-methylpyridin-3-ol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Double-gloving is recommended. Use a chemically resistant outer glove (e.g., nitrile or neoprene) over a standard disposable inner glove. For direct handling or significant splash risk, consider heavier-duty gloves like butyl rubber or Viton™. Gloves must be changed immediately upon contamination.[1] |
| Body | Chemical-Resistant Laboratory Coat | A flame-retardant lab coat should be fully buttoned and worn over long-sleeved clothing and closed-toe shoes. For procedures with a high risk of splashing, a chemical-resistant apron is also recommended. |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to avoid inhalation of vapors.[2] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous planning and execution are paramount when working with this compound. The following protocol outlines a safe workflow from preparation to post-handling cleanup.
| Stage | Procedure |
| 1. Preparation | a. Verify the certification and proper functioning of the chemical fume hood. b. Assemble all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing the chemical. c. Locate the nearest emergency eyewash station and safety shower. d. Don all required PPE as specified in the table above. |
| 2. Handling | a. Carefully weigh and dispense the compound within the fume hood to minimize the generation of dust or aerosols. b. When transferring the compound, use appropriate tools like spatulas or powder funnels to prevent spills. c. If dissolving the compound, add the solvent slowly and in a controlled manner to the solid to avoid splashing. d. Ensure all reaction vessels are securely clamped and joints are properly sealed. |
| 3. Post-Handling | a. Upon completion of the procedure, securely cap the primary container of this compound. b. Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. c. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last. d. Wash hands thoroughly with soap and water after completing all work and removing PPE. |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3] |
| Spill | For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. This compound is classified as a halogenated organic compound.
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | Collect in a designated, labeled, and sealed waste container for "Halogenated Organic Waste".[4][5] Do not mix with non-halogenated waste.[3][6] Arrange for pickup by your institution's EHS department. |
| Contaminated Labware (disposable) | Place items such as gloves, pipette tips, and weighing paper in a dedicated, sealed hazardous waste bag or container within the fume hood. |
| Contaminated Glassware (reusable) | Rinse glassware with a suitable solvent in the fume hood. Collect the rinsate as halogenated organic waste. Then, wash the glassware according to standard laboratory procedures. |
| Aqueous Waste | Any aqueous solutions containing this compound should be collected as hazardous aqueous waste and should not be poured down the drain. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
